A947
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C61H76N12O7S |
|---|---|
分子量 |
1121.4 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H76N12O7S/c1-36(2)57(61(77)72-34-45(74)26-52(72)60(76)65-37(3)40-9-11-41(12-10-40)58-38(4)64-35-81-58)54-30-55(68-80-54)70-23-16-39(17-24-70)31-69-21-18-46(19-22-69)78-47-27-48(28-47)79-56-25-42(15-20-63-56)73-43-13-14-44(73)33-71(32-43)51-29-50(66-67-59(51)62)49-7-5-6-8-53(49)75/h5-12,15,20,25,29-30,35-37,39,43-48,52,57,74-75H,13-14,16-19,21-24,26-28,31-34H2,1-4H3,(H2,62,67)(H,65,76)/t37-,43?,44?,45+,47?,48?,52-,57+/m0/s1 |
InChI 键 |
QQVCUSPUMMUFTD-NCXNEFEISA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)N5CCC(CC5)CN6CCC(CC6)OC7CC(C7)OC8=NC=CC(=C8)N9C1CCC9CN(C1)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide on Compound A947: Discovery and Origin
Initial research has not yielded specific information for a compound designated "A947." The scientific and medical literature does not contain a widely recognized substance with this identifier. It is possible that "A9947" is an internal project code, a yet-to-be-published compound, or a misnomer.
This guide, therefore, pivots to a broader examination of the principles and methodologies involved in the discovery and development of novel chemical compounds, drawing parallels from various documented research efforts. This will provide a framework for understanding how a hypothetical compound like this compound would be identified, synthesized, and characterized.
The Genesis of a Novel Compound: Discovery and Origin
The journey of a new chemical entity from concept to potential therapeutic begins with its discovery. This process can be broadly categorized into several approaches, each with its own set of methodologies and logical workflows.
Natural Product Discovery
A significant number of therapeutic agents are derived from natural sources, such as plants, fungi, and marine organisms. The initial steps in this discovery pipeline involve the collection and screening of these natural materials for biological activity.
Experimental Workflow: Natural Product Screening
Caption: Workflow for Natural Product Discovery.
Synthetic Compound Libraries and High-Throughput Screening
Modern drug discovery heavily relies on the screening of large libraries of synthetic compounds. These libraries can be designed based on known pharmacophores or be highly diverse to explore a wider chemical space.
Logical Relationship: High-Throughput Screening
Caption: High-Throughput Screening Logic.
Rational Drug Design
In contrast to screening-based approaches, rational drug design involves the design of molecules that are predicted to interact with a specific biological target. This approach requires a deep understanding of the target's structure and function.
Synthesis and Characterization
Once a promising compound is identified, a robust and scalable synthetic route must be developed. The synthesis of complex molecules often involves multi-step reactions.
General Synthetic Protocol
While the specific synthesis for a hypothetical "this compound" is unknown, a general multi-step synthesis protocol can be outlined. For instance, the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry, often follows a convergent or linear strategy.
Example Synthetic Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component reaction used to synthesize dihydropyrimidinones, a class of compounds with diverse biological activities.[1]
-
Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.
-
Catalyst: Typically an acid catalyst such as HCl, H2SO4, or a Lewis acid.[1]
-
Solvent: Often ethanol or solvent-free conditions.
-
Procedure:
-
A mixture of the aldehyde, β-ketoester, and urea/thiourea is prepared in the chosen solvent.
-
The catalyst is added, and the mixture is stirred, often with heating or microwave irradiation.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is purified by recrystallization or column chromatography.
-
-
Characterization: The structure and purity of the final compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
In Vitro and In Vivo Evaluation
Following successful synthesis and characterization, a compound undergoes rigorous testing to evaluate its biological activity, mechanism of action, and safety profile.
In Vitro Studies
In vitro experiments are conducted in a controlled environment outside of a living organism, typically in cell cultures. These studies are crucial for determining a compound's potency and mechanism of action at the cellular level.
Table 1: Common In Vitro Assays
| Assay Type | Purpose | Example Methodologies |
| Cytotoxicity/Proliferation | To assess the effect of the compound on cell viability and growth. | MTT assay, [³H]-thymidine incorporation assay.[2] |
| Enzyme Inhibition | To determine if the compound inhibits the activity of a specific enzyme. | Biochemical assays measuring substrate conversion. |
| Receptor Binding | To measure the affinity of the compound for a specific receptor. | Radioligand binding assays. |
| Mechanism of Action | To elucidate the molecular pathway through which the compound exerts its effect. | Western blotting, qPCR, reporter gene assays. |
In Vivo Studies
In vivo studies are conducted in living organisms, most commonly in animal models, to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology in a whole biological system.
Table 2: Key Parameters from In Vivo Studies
| Parameter | Description | Typical Animal Model |
| Efficacy | The ability of the compound to produce the desired therapeutic effect. | Disease-specific models (e.g., tumor xenografts in mice for cancer).[3] |
| Pharmacokinetics (PK) | The study of how an organism affects a drug. | Rodents (mice, rats), non-rodents (dogs, primates). |
| Pharmacodynamics (PD) | The study of how a drug affects an organism. | Varies depending on the target and desired effect. |
| Toxicology | The assessment of the adverse effects of the compound. | Rodents are typically used for initial toxicity screening. |
Signaling Pathways and Mechanism of Action
Understanding the signaling pathways a compound modulates is critical to its development. This knowledge helps in predicting its therapeutic effects and potential side effects.
Example Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival.[4] Its dysregulation is implicated in numerous diseases, including cancer.
Signaling Pathway: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR Signaling Pathway.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of A947: A Technical Guide
Disclaimer: No publicly available information was found for a compound designated "A947". The following document serves as a detailed template, as per the user's request for content type and structure. The well-characterized tyrosine kinase inhibitor, Imatinib , has been used as a substitute to illustrate the requested data presentation, experimental protocols, and visualizations. All data and descriptions herein pertain to Imatinib.
Introduction
Imatinib is a 2-phenylaminopyrimidine derivative that functions as a small-molecule kinase inhibitor.[1] It has revolutionized the treatment of specific cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2][3] Imatinib was the first signal transduction inhibitor successfully deployed in a clinical setting to directly target a molecular pathway central to a cancer's pathogenesis.[4] This document outlines the core mechanism of action of Imatinib, supported by quantitative data from preliminary studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
Imatinib's primary mechanism of action is the potent and selective inhibition of specific tyrosine kinases.[5] In CML, the hallmark Philadelphia chromosome translocation results in the creation of a fusion gene, BCR-ABL.[2][6] This gene produces a constitutively active Bcr-Abl tyrosine kinase, an enzyme that is perpetually "on," driving uncontrolled cell proliferation and inhibiting apoptosis (programmed cell death).[3][7]
Imatinib targets the ATP-binding site of the Bcr-Abl kinase domain.[3][4][5] By occupying this site, it prevents the enzyme from transferring a phosphate group from ATP to its protein substrates.[4] This action blocks the downstream signaling cascades that are essential for leukemic cell growth and survival, ultimately leading to the inhibition of proliferation and the induction of apoptosis in Bcr-Abl-positive cells.[2][4]
Beyond Bcr-Abl, Imatinib also effectively inhibits other receptor tyrosine kinases, including c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[1][5][8] This multi-target capability underlies its efficacy in GISTs, which often feature activating mutations in the c-Kit receptor.[1][2] While Imatinib does inhibit the normal c-Abl protein in non-cancerous cells, these cells typically possess redundant tyrosine kinases that allow them to function normally.[1][8] Cancer cells, however, often exhibit a dependency on a specific kinase like Bcr-Abl, making them highly susceptible to Imatinib's inhibitory effects.[1][8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of Imatinib has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.[9]
| Target Kinase / Cell Line | Assay Type | IC50 Value (µM) | Reference |
| v-Abl | Cell-free | 0.6 | [10] |
| c-Kit | Cell-based (M-07e cells) | 0.1 | [10] |
| PDGFR | Cell-free | 0.1 | [10] |
| TM3 Leydig Cells | Cell Viability (Day 4) | 6.42 | [11] |
| ZR-75-1 (Breast Cancer) | Cell Viability (144h) | 3.92 | [12] |
| MDA-MB-231 (Breast Cancer) | Cell Viability (144h) | 5.5 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preliminary findings. Below is a representative protocol for determining cellular viability in response to treatment, based on common laboratory practices.
Cell Viability Assessment via MTT Assay
This protocol describes the determination of the cytotoxic effect of a compound on a cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Objective: To determine the IC50 value of a test compound by measuring its effect on the viability of cultured cells.
Materials:
-
Target cell line (e.g., K562, a CML cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound (Imatinib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., Crystal Dissolving Solution, acidified isopropanol)
-
Multi-channel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Methodology:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells per well in 100 µL of medium).[11] The plate is then incubated for 24 hours to allow for cell attachment and stabilization.
-
Compound Treatment: A serial dilution of the test compound is prepared in culture medium. The medium from the cell plates is carefully removed and replaced with 100 µL of medium containing various concentrations of the compound (e.g., 0, 2.5, 5, 10, 20 µM).[11] A control group receives medium with the solvent at the same concentration used for the highest drug dose. Each concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
MTT Addition: Following the incubation period, 10 µL of MTT reagent is added to each well.[11] The plates are then returned to the incubator for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of the MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The MTT-containing medium is carefully removed. 100 µL of a solubilization solution is added to each well to dissolve the formazan crystals.[11] The plate is gently agitated for 15-20 minutes at room temperature to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to a percentage of viability relative to the untreated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified formatting guidelines.
Imatinib Mechanism of Action on the Bcr-Abl Pathway
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling and cell proliferation.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining compound IC50 using a cell-based MTT viability assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imatinib - Wikipedia [en.wikipedia.org]
- 9. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The Effects of Imatinib Mesylate on Cellular Viability, Platelet Derived Growth Factor and Stem Cell Factor in Mouse Testicular Normal Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of A947: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2). In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a synthetic lethal dependency on SMARCA2, making it a compelling therapeutic target. This document provides an in-depth technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro activity and selectivity of this compound.
| Target | Binding Affinity (Kd) | Reference |
| SMARCA2 Bromodomain | 93 nM | [1][2] |
| SMARCA4 Bromodomain | 65 nM | [1][2] |
Table 1: Binding Affinity of this compound. this compound exhibits comparable binding affinity to the bromodomains of both SMARCA2 and its paralog SMARCA4.
| Target Protein | Cell Line | DC50 | Dmax | Selectivity (SMARCA4/SMARCA2 DC50) | Reference |
| SMARCA2 | SW1573 | 39 pM | 96% | ~28-fold | [1][3] |
| SMARCA4 | SW1573 | 1.1 nM | 92% | - | [3] |
Table 2: In Vitro Degradation Profile of this compound. Despite similar binding affinities, this compound demonstrates potent and selective degradation of SMARCA2 over SMARCA4 in cellular assays.
| Cell Line Type | Mean IC50 | Reference |
| SMARCA4-mutant | 7 nM | [3] |
| SMARCA4 Wild-type | 86 nM | [3] |
Table 3: Anti-proliferative Activity of this compound. this compound shows significantly more potent inhibition of cell growth in cancer cell lines with SMARCA4 mutations.
Mechanism of Action: PROTAC-mediated Degradation
This compound functions as a heterobifunctional molecule. One end of the molecule binds to the bromodomain of SMARCA2, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of SMARCA2, marking it for degradation by the proteasome. This targeted degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell cycle arrest, primarily in the G1 phase, and subsequent inhibition of tumor growth.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are outlined below.
Binding Affinity Determination (Probe Displacement Assay)
This assay quantifies the binding affinity of this compound to the bromodomains of SMARCA2 and SMARCA4.
References
A947: A Targeted Approach to SMARCA2 Degradation for SMARCA4-Mutant Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, the concept of synthetic lethality has emerged as a powerful strategy to target cancer cells with specific genetic vulnerabilities. One such vulnerability arises from mutations in the SMARCA4 gene, a key component of the SWI/SNF chromatin remodeling complex. Tumors harboring SMARCA4 mutations become dependent on its paralog, SMARCA2, for survival. This dependency has positioned SMARCA2 as a compelling therapeutic target. A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to exploit this synthetic lethal relationship by inducing the targeted degradation of the SMARCA2 protein. This technical guide provides a comprehensive overview of the target identification and validation of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Target Identification and Rationale
The primary target of this compound is SMARCA2 (SWI/SNF Related, Matrix Associated, Actin Dependent Regulator of Chromatin, Subfamily A, Member 2), a catalytic subunit of the SWI/SNF chromatin remodeling complex.[1][2] This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the access of transcriptional machinery to DNA.[1][3]
The therapeutic rationale for targeting SMARCA2 stems from the frequent inactivation of its paralog, SMARCA4 (also known as BRG1), in a variety of cancers, including non-small cell lung cancer (NSCLC).[4][5] In cells with functional SMARCA4, the role of SMARCA2 is largely redundant. However, in cancer cells that have lost SMARCA4 function due to mutation, survival becomes critically dependent on the continued activity of SMARCA2.[4][5] This phenomenon, known as synthetic lethality, provides a therapeutic window to selectively eliminate cancer cells by targeting SMARCA2, while sparing normal cells with intact SMARCA4.
This compound: A PROTAC-Mediated Approach to SMARCA2 Degradation
This compound is a heterobifunctional molecule known as a PROTAC.[4][6] It is composed of three key components: a ligand that binds to the bromodomain of SMARCA2, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][6]
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC pathway, which effectively hijacks the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[7][8]
-
Ternary Complex Formation: this compound simultaneously binds to the SMARCA2 protein and the VHL E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[9]
-
Ubiquitination: The formation of this complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the SMARCA2 protein. The strongest ubiquitination has been observed at K1450, located within the bromodomain of SMARCA2.[6]
-
Proteasomal Degradation: The poly-ubiquitinated SMARCA2 is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and degrades SMARCA2 into smaller peptides.
-
Recycling of this compound: After inducing the degradation of a SMARCA2 molecule, this compound is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors, as it leads to the physical removal of the target protein rather than simply blocking its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | SMARCA2 | SMARCA4 | Cell Line | Reference |
| Binding Affinity (Kd) | 93 nM | 65 nM | - | [4] |
| Table 1: In Vitro Binding Affinity of this compound. This table shows the dissociation constants (Kd) of this compound for the bromodomains of SMARCA2 and SMARCA4. |
| Parameter | Value | Cell Line | Reference |
| DC50 (SMARCA2 Degradation) | 39 pM | SW1573 | [4] |
| Dmax (SMARCA2 Degradation) | 96% at 10 nM | SW1573 | [4] |
| Table 2: In Vitro Degradation Activity of this compound. This table presents the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) of SMARCA2 induced by this compound in the SW1573 cell line. |
| Cell Line | SMARCA4 Status | IC50 (this compound) | Reference |
| Various NSCLC lines | Mutant | Growth inhibition observed (0-500 nM) | [4] |
| Table 3: Anti-proliferative Activity of this compound. This table indicates the growth inhibitory effect of this compound on non-small cell lung cancer (NSCLC) cell lines with SMARCA4 mutations. |
| Xenograft Model | This compound Dose | Effect | Reference |
| SMARCA4-mutant NSCLC | 40 mg/kg (i.v.) | Significant decrease in tumor growth | [4] |
| Table 4: In Vivo Efficacy of this compound. This table summarizes the anti-tumor activity of this compound in a mouse xenograft model of SMARCA4-mutant NSCLC. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
SMARCA2 Bromodomain Binding Assay (AlphaLISA-based)
This protocol describes a method for determining the binding affinity of this compound to the SMARCA2 bromodomain using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.[10][11]
Materials:
-
Purified GST-tagged SMARCA2 bromodomain (e.g., BPS Bioscience, Cat# 31141)[10]
-
Biotinylated histone peptide substrate (e.g., Bromodomain Ligand 2)[10]
-
AlphaLISA GSH acceptor beads (PerkinElmer, Cat# AL109C)[10]
-
AlphaScreen Streptavidin-conjugated donor beads (PerkinElmer, Cat# 6760002S)[10]
-
3x BRD Homogeneous Assay Buffer 2[10]
-
This compound compound and DMSO for dilution
-
384-well OptiPlate (PerkinElmer, Cat# 6007290)[10]
-
AlphaScreen-capable microplate reader
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 3x BRD Homogeneous Assay Buffer 2, Bromodomain Ligand 2, and water.
-
Compound Plating: Add 2.5 µL of assay buffer or this compound (serially diluted in DMSO, final concentration should not exceed 0.5%) to the wells of a 384-well plate.[11]
-
Protein Addition: Add 2.5 µL of diluted GST-SMARCA2 bromodomain (2-4 ng/µL in 1x BRD Homogeneous Assay Buffer 2) to each well.[10] Incubate for 30 minutes at room temperature.
-
Acceptor Bead Addition: Add 10 µL of diluted AlphaLISA GSH acceptor beads to each well. Shake the plate briefly and incubate for 30 minutes at room temperature.
-
Donor Bead Addition: Dilute Streptavidin-conjugated donor beads 125-fold with 1x BRD Homogeneous Detection Buffer 2. Add 10 µL of this solution to each well.[10]
-
Incubation and Reading: Incubate the plate in the dark at room temperature for 10-15 minutes.[10] Read the AlphaScreen signal on a compatible microplate reader.
-
Data Analysis: The decrease in AlphaScreen signal in the presence of this compound indicates displacement of the biotinylated peptide from the bromodomain. Calculate the IC50 value by fitting the data to a dose-response curve.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol details the procedure for assessing the degradation of SMARCA2 in cultured cells following treatment with this compound.[7][8][12]
Materials:
-
SMARCA4-mutant cell line (e.g., SW1573)
-
Cell culture medium and supplements
-
This compound compound and DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SMARCA2, anti-SMARCA4, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of this compound (or vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 18-24 hours).[5][7]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.[7][13]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.[8]
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]
-
Detection and Analysis: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 and SMARCA4 signals to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on the viability of cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14][15][16][17][18]
Materials:
-
SMARCA4-mutant NSCLC cell line
-
Cell culture medium
-
This compound compound and DMSO
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified period (e.g., 72 hours).[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[16][18]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of SMARCA4-mutant NSCLC.[6][19][20][21][22]
Materials:
-
SMARCA4-mutant NSCLC cell line (e.g., HCC515)[6]
-
Immunocompromised mice (e.g., athymic nude or NSG mice)[21][22]
-
Matrigel
-
This compound formulated for intravenous (i.v.) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells mixed with Matrigel into the flank of each mouse.[19][21]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. When tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21]
-
This compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control to the mice via intravenous injection according to the desired dosing schedule (e.g., every two weeks).[6]
-
Monitoring: Monitor tumor volume and body weight of the mice regularly throughout the study.[21]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting to confirm SMARCA2 degradation and histopathology.
-
Data Analysis: Compare the tumor growth between the this compound-treated and vehicle control groups to determine the anti-tumor efficacy.
Mandatory Visualizations
References
- 1. SMARCA2 Gene: Role in Cancer, Development, and Disease [learn.mapmygenome.in]
- 2. SWI/SNF Family - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. tumor.informatics.jax.org [tumor.informatics.jax.org]
An In-depth Technical Guide to the Biological Activity Screening of A947, a Novel CD47 Inhibitor
Disclaimer: The compound "A947" is treated as a hypothetical inhibitor of the CD47 protein for this report. This assumption is based on the initial ambiguity of the query and the prominence of CD47 as a therapeutic target in the search results. The following guide provides a framework for the biological activity screening of a compound targeting the CD47-SIRPα signaling pathway.
Introduction
Cluster of Differentiation 47 (CD47) is a transmembrane protein that is broadly expressed on the surface of various cell types. It functions as a critical "don't eat me" signal to the innate immune system by interacting with its receptor, Signal-Regulatory Protein Alpha (SIRPα), which is predominantly expressed on myeloid cells such as macrophages and dendritic cells.[1][2] This interaction initiates a signaling cascade that inhibits phagocytosis, thereby preventing the clearance of healthy cells.[3]
Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47 on their surface.[4][5] This increased expression of CD47 allows tumor cells to escape destruction by the innate immune system, promoting tumor growth and metastasis.[2][3] Consequently, the blockade of the CD47-SIRPα pathway has emerged as a promising therapeutic strategy in oncology.[1][2] Inhibitors of this pathway, including monoclonal antibodies, fusion proteins, and small molecules, aim to disrupt the CD47-SIRPα interaction, thereby promoting the phagocytic clearance of cancer cells by macrophages.[6][7] This guide outlines the core methodologies for the comprehensive biological activity screening of a novel CD47 inhibitor, designated here as this compound.
Data Presentation: Quantitative Analysis of CD47 Inhibitors
The biological activity of CD47 inhibitors is quantified using various in vitro and in vivo assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters to determine the potency of these inhibitors. Below is a summary of representative quantitative data for different classes of CD47 inhibitors.
| Inhibitor Class | Example Compound | Assay Type | Target Cells | IC50/EC50 | Reference |
| Monoclonal Antibody | Magrolimab (Hu5F9-G4) | Phagocytosis Assay | Human AML cells | EC50: ~1 µg/mL | [8] |
| SIRPα-Fc Fusion Protein | TTI-621 | Binding Assay (CD47) | Recombinant protein | KD: ~1.8 nM | [8] |
| Small Molecule | 7N-1 | CD47-SIRPα Disruption | ELISA-based | IC50: ~5 µM | [7] |
| Anti-SIRPα Antibody | KWAR23 | Phagocytosis Assay | Human cancer cell lines | EC50: ~100 ng/mL | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CD47 inhibitors. The following are generalized protocols for key experiments in the biological activity screening of this compound.
1. In Vitro CD47-SIRPα Binding Assay
-
Objective: To determine the ability of this compound to disrupt the interaction between CD47 and SIRPα.[9]
-
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with recombinant human CD47 protein overnight at 4°C.[9][10]
-
Washing and Blocking: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[11]
-
Inhibitor Incubation: Add serial dilutions of this compound to the wells, followed by the addition of biotinylated recombinant human SIRPα protein. Incubate for 1-2 hours at room temperature.[9]
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.[10] After a final wash, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.[9]
-
Data Analysis: Calculate the percent inhibition of SIRPα binding at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
2. In Vitro Macrophage-Mediated Phagocytosis Assay
-
Objective: To assess the ability of this compound to enhance the phagocytosis of cancer cells by macrophages.[12][13]
-
Methodology:
-
Cell Preparation:
-
Cell Labeling: Label the cancer cells with a fluorescent dye (e.g., CFSE or Calcein AM).
-
Co-culture and Treatment: Co-culture the fluorescently labeled cancer cells with the macrophages at a specific effector-to-target ratio (e.g., 1:4).[12][13] Add varying concentrations of this compound or an isotype control.
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for phagocytosis.[12]
-
Data Acquisition and Analysis: Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.[12] The phagocytic index can be calculated as the number of ingested cells per 100 macrophages.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[12][15]
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent the rejection of human tumor cells.[12] For evaluating human-specific antibodies, humanized mouse models expressing human CD47 and SIRPα can be used.[16]
-
Tumor Implantation: Subcutaneously or orthotopically inject a human cancer cell line into the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12]
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group should receive a vehicle or isotype control antibody.[15]
-
Efficacy Assessment:
-
Mandatory Visualization
The following diagrams illustrate the CD47-SIRPα signaling pathway and a typical experimental workflow for the screening of a CD47 inhibitor.
References
- 1. Frontiers | Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. CD47: The Next Frontier in Immune Checkpoint Blockade for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47/SIRPα pathway mediates cancer immune escape and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Opportunities and challenges for anti-CD47 antibodies in hematological malignancies [frontiersin.org]
- 7. scbt.com [scbt.com]
- 8. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors | PLOS One [journals.plos.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of Anti-CD47 Peptides as Innate Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Unraveling "A947": A Multifaceted Designator in Drug Development
The designation "A947" does not correspond to a single, universally recognized molecule in the scientific literature. Instead, research reveals several distinct therapeutic candidates and molecules sharing similar identifiers, each with a unique synthesis pathway, mechanism of action, and developmental history. This guide provides an in-depth overview of the available information for the most prominent entities associated with this designator, highlighting the critical need for specificity when referencing chemical compounds in research and development.
Hu5F9-G4: A Humanized Anti-CD47 Antibody
One of the most well-documented therapeutic candidates that could be misidentified as "this compound" is the humanized anti-CD47 antibody, Hu5F9-G4. This antibody has shown significant promise in cancer therapy.
Early Development and Mechanism of Action: CD47 is a protein expressed on the surface of various cells and acts as a "don't eat me" signal to the immune system's macrophages by binding to SIRPα, an inhibitory receptor on phagocytic cells.[1] Many cancer cells exploit this mechanism to evade immune surveillance by overexpressing CD47.
The development of Hu5F9-G4 began with the generation of a novel murine monoclonal anti-human CD47 antibody, 5F9. This antibody was subsequently "humanized" by grafting its complementarity-determining regions (CDRs) onto a human IgG4 framework to reduce immunogenicity in patients.[1] The resulting Hu5F9-G4 binds to human CD47 with a high affinity (8 nM).[1]
By blocking the CD47-SIRPα interaction, Hu5F9-G4 enables macrophages to recognize and engulf cancer cells.[1] Preclinical studies have demonstrated its potent efficacy in inducing macrophage-mediated phagocytosis of acute myeloid leukemia (AML) cells in vitro.[1] In animal models, Hu5F9-G4 led to the complete eradication of human AML and, in combination with rituximab, eliminated non-Hodgkin's lymphoma.[1] Toxicokinetic studies in non-human primates indicated that Hu5F9-G4 could be administered safely at therapeutic doses.[1]
Experimental Workflow: Hu5F9-G4 Development
Caption: Developmental workflow for the humanized anti-CD47 antibody Hu5F9-G4.
AB-47: A Non-Sulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor
Another compound identified in the literature is AB-47, a potent and long-lasting ACE inhibitor.
Pharmacological Profile: AB-47, chemically known as N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline, is distinguished by its non-sulfhydryl structure and an omega-aminoalkyl group.[2] In preclinical studies, AB-47 demonstrated slightly more potent inhibition of rabbit lung ACE compared to enalaprilat.[2] Its potency in inhibiting ACE and potentiating bradykinin in guinea-pig ileal longitudinal muscle was comparable to enalaprilat.[2]
When administered intravenously to conscious rats, AB-47 showed a more potent and longer-lasting inhibition of the pressor response induced by angiotensin I and a greater augmentation of the depressor response to bradykinin than enalaprilat.[2] Notably, AB-47 exhibited higher selectivity for ACE inhibition over bradykinin inactivation compared to both enalaprilat and captopril.[2] The oral potency of AB-47 in inhibiting the angiotensin I-induced pressor response was similar to that of enalapril.[2] These findings suggest that AB-47 is a highly potent, long-acting, and relatively selective ACE inhibitor.[2]
Mechanism of Action: ACE Inhibition
Caption: Mechanism of action for ACE inhibitors like AB-47.
Lacticin 3147: A Two-Peptide Lantibiotic
Lacticin 3147 is a bacteriocin produced by Lactococcus lactis that consists of two peptides, LtnA1 and LtnA2, which act synergistically.
Mode of Action: The antimicrobial activity of Lacticin 3147 is in the nanomolar range when both peptides are present, while individually they have little to no activity.[3] The molecular basis for this synergy involves the cell wall precursor lipid II as a target molecule.[3]
The proposed mechanism involves LtnA1 first binding to lipid II in the bacterial cell membrane.[3] This initial complex then recruits LtnA2, forming a high-affinity, three-component complex.[3] The formation of this complex leads to the inhibition of cell wall biosynthesis and the formation of pores in the cell membrane, causing leakage of ions like K+.[3]
Calcimycin (A-23187): An Ionophore Antibiotic
While not designated "this compound", the ionophore antibiotic A-23187, also known as Calcimycin, is another molecule that could be a source of confusion. There is literature available on the total synthesis of this complex natural product. The synthesis of such molecules is a complex, multi-step process that is a subject of academic research in organic chemistry.[4][5]
Conclusion
The identifier "this compound" is ambiguous and is associated with multiple distinct pharmaceutical compounds. For researchers, scientists, and drug development professionals, it is imperative to use precise and unambiguous identifiers, such as the full chemical name, CAS number, or specific antibody designation (e.g., Hu5F9-G4), to avoid confusion and ensure accurate data retrieval and communication. Without further clarification on the specific molecule of interest, a comprehensive and detailed technical guide on a single "this compound" synthesis pathway and its early development cannot be provided. The information presented herein summarizes the available data for the most likely candidates associated with this designation.
References
- 1. Pre-Clinical Development of a Humanized Anti-CD47 Antibody with Anti-Cancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological properties of the new non-sulfhydryl angiotensin converting enzyme inhibitor N-[8-amino-1(S)-carboxyoctyl]-L-alanyl-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action of the lantibiotic lacticin 3147--a complex mechanism involving specific interaction of two peptides and the cell wall precursor lipid II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Studies directed towards the total synthesis of the ionophore antibiotic A-23187 | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Solubility and Stability Profile of A947
An in-depth technical guide on the core solubility and stability profile of a research compound, presented as a template due to the absence of public data for a compound specifically designated "A947".
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide is a template designed to illustrate the comprehensive solubility and stability profile of a research compound. Extensive searches for "this compound" did not yield specific public data. Therefore, the data presented in the tables, along with the signaling pathway, are hypothetical and serve as placeholders to demonstrate the expected format and content of such a guide. The experimental protocols described are based on standard industry practices.
Solubility Profile
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. The following table summarizes the solubility of this compound in various aqueous and organic solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | 0.5 | Shake-Flask |
| PBS (pH 7.4) | 25 | 1.2 | Shake-Flask |
| 0.1 N HCl (pH 1.2) | 37 | > 10 | Shake-Flask |
| 0.1 M Acetate Buffer (pH 4.5) | 37 | 2.5 | Shake-Flask |
| Ethanol | 25 | > 50 | Visual Assessment |
| DMSO | 25 | > 100 | Visual Assessment |
| Propylene Glycol | 25 | 25 | HPLC |
Stability Profile
Understanding the chemical stability of a compound is essential for determining its shelf-life, storage conditions, and potential degradation pathways.
Table 2: Stability of this compound Under Stress Conditions (Forced Degradation)
| Condition | Duration | This compound Remaining (%) | Major Degradants |
| 0.1 N HCl | 24 hours | 85.2 | D1, D2 |
| 0.1 N NaOH | 24 hours | 70.5 | D3, D4 |
| 3% H₂O₂ | 24 hours | 65.8 | D5 |
| 40°C / 75% RH | 2 weeks | 92.1 | D1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 98.5 | None Detected |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound was determined using the shake-flask method.[1]
-
An excess amount of this compound was added to a known volume of the test solvent in a sealed vial.
-
The vials were agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium was reached.[1]
-
After incubation, the samples were centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant was carefully removed, filtered through a 0.22 µm filter, and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample was quantified by a validated HPLC-UV method.
-
The experiment was performed in triplicate for each solvent system.
Stability Assessment: Forced Degradation Studies
Forced degradation studies were conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Acid and Base Hydrolysis: A solution of this compound (1 mg/mL) was prepared in 0.1 N HCl and 0.1 N NaOH and stored at room temperature. Samples were taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized before analysis.
-
Oxidative Degradation: A solution of this compound (1 mg/mL) was prepared in 3% hydrogen peroxide and stored at room temperature, protected from light. Samples were analyzed at specified intervals.
-
Thermal Degradation: Solid this compound was stored in a controlled environment at 40°C with 75% relative humidity (RH). Samples were analyzed after 1 and 2 weeks.
-
Photostability: Solid this compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark.
-
Analysis: All samples were analyzed by a stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway involving this compound and the general experimental workflow for its analysis.
References
An In-Depth Technical Guide to P2X3 Receptor Antagonists
A comprehensive overview of the pharmacology, mechanism of action, and clinical development of P2X3 receptor antagonists, a promising class of therapeutics for refractory chronic cough and other sensory hypersensitivity disorders.
Introduction
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory afferent neurons.[1] Their activation by extracellular adenosine triphosphate (ATP), a molecule released during cellular stress or injury, is a critical step in the transmission of sensory signals, including pain and cough.[2][3] In conditions of hypersensitivity, such as refractory chronic cough (RCC), these pathways are upregulated. P2X3 receptor antagonists are a class of drugs designed to block this signaling cascade, offering a novel therapeutic approach.[4] While the specific compound "A947" is not prominently documented in publicly available literature, this guide will focus on the well-characterized P2X3 receptor antagonists and their related compounds, which are at the forefront of clinical research.
Quantitative Data: Comparative Pharmacology of P2X3 Antagonists
The following table summarizes the in vitro potency and clinical efficacy of several leading P2X3 receptor antagonists.
| Compound | Target(s) | IC50 (Human P2X3) | IC50 (Human P2X2/3) | Key Clinical Finding | Reference(s) |
| Gefapixant (AF-219/MK-7264) | P2X3, P2X2/3 | ~30 nM | 100-250 nM | 37% reduction in awake cough frequency vs. placebo (50 mg BID).[5][6] | [7] |
| BLU-5937 (Camlipixant) | P2X3 selective | 25 nM | >24,000 nM | 34% reduction in 24-hour cough frequency vs. placebo (50 mg and 200 mg BID).[8] | [2][3] |
| Filapixant (BAY1902607) | P2X3 selective | 7.4 nM | 776 nM | Dose-dependent reduction in cough frequency. | [9][10] |
| AF-219 | P2X3, P2X2/3 | Not specified | Not specified | 75% reduction in daytime cough frequency vs. placebo (600 mg BID).[4][11][12] | [4][11][12] |
Signaling Pathways and Mechanism of Action
P2X3 antagonists function by competitively blocking the binding of ATP to P2X3-containing receptors on sensory nerve fibers. This prevents ion channel opening, subsequent depolarization, and the initiation of the action potential that transmits the sensory signal (e.g., cough) to the central nervous system.[3]
P2X3-Mediated Cough Hypersensitivity Pathway
The diagram below illustrates the proposed mechanism by which ATP, released from airway epithelial cells in response to irritants, activates P2X3 receptors on vagal afferent nerves, leading to a cough reflex. P2X3 antagonists block this activation.
Caption: P2X3 receptor-mediated signaling in the cough reflex.
Mechanism of Taste-Related Side Effects
A common adverse effect of less selective P2X3 antagonists is taste disturbance (dysgeusia).[13] This occurs because both P2X3 (homotrimeric) and P2X2/3 (heterotrimeric) receptors are involved in taste signal transduction from taste bud cells to gustatory nerves.[7][13] Highly selective antagonists for the P2X3 homotrimer, such as BLU-5937, are designed to minimize this effect by avoiding blockade of the P2X2/3 heteromers crucial for taste perception.[3][14]
Caption: Logic of selective vs. non-selective P2X3 antagonism on taste.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of P2X3 antagonists. Below are synthesized protocols for key preclinical and clinical experiments.
In Vivo Guinea Pig Cough Model
This model is used to assess the anti-tussive effects of P2X3 antagonists.
-
Animal Preparation: Male Dunkin Hartley guinea pigs are used.[15]
-
Compound Administration: Test compounds (e.g., BLU-5937) or vehicle are administered orally (0.3-30 mg/kg) typically 2 hours before the tussive challenge.[3][15]
-
Cough Induction: Animals are exposed to an aerosolized tussive agent. A common protocol involves sensitizing with histamine followed by a citric acid (e.g., 0.1 M) challenge, or using an ATP (e.g., 10 µM) and citric acid combination to mimic hypersensitivity.[3][15][16]
-
Data Collection: The number of coughs is recorded for a set period (e.g., 15 minutes) post-challenge using a whole-body plethysmograph and specialized software to detect the characteristic pressure changes and sounds of a cough.[16]
-
Analysis: The reduction in cough count in the compound-treated group is compared to the vehicle control group to determine efficacy.[15]
Clinical Trial Protocol for Refractory Chronic Cough (Phase 2)
This protocol outlines a typical design for evaluating a P2X3 antagonist in patients.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover, or parallel-group study is employed.[6][11]
-
Patient Population: Patients with refractory or unexplained chronic cough lasting more than 8 weeks are recruited.[6][11]
-
Treatment: Patients are randomly assigned to receive the P2X3 antagonist (e.g., AF-219, 600 mg twice daily; or Gefapixant, 50 mg twice daily) or a matching placebo for a defined treatment period (e.g., 2 to 12 weeks).[5][11]
-
Primary Endpoint Measurement: The primary outcome is typically the change in daytime or 24-hour cough frequency. This is measured objectively using ambulatory cough recorders that capture audio and/or pressure signals.[11][17]
-
Secondary Endpoints: Subjective measures such as the Leicester Cough Questionnaire (LCQ) and Cough Severity Visual Analog Scale (VAS) are also collected.[5][18]
-
Safety Monitoring: Adverse events, with a particular focus on taste-related disturbances (dysgeusia, ageusia, hypogeusia), are meticulously recorded throughout the study.[5][18]
-
Statistical Analysis: A mixed-effects model or similar statistical approach is used to compare the change in cough frequency between the treatment and placebo groups.[11][17]
In Vitro Cellular Assay: Calcium Influx
This assay is used to determine the IC50 of an antagonist on P2X3 and P2X2/3 receptors.
-
Cell Lines: A human astrocytoma cell line (e.g., 1321N1) or other suitable mammalian cells are engineered to express human P2X3 or P2X2/3 receptors.[1]
-
Cell Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Serial dilutions of the antagonist compound or vehicle are added to the wells and incubated for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: A P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), is injected into the wells to activate the receptors.
-
Data Acquisition: A fluorescence plate reader measures the change in intracellular calcium concentration in real-time.
-
Data Analysis: The agonist-induced fluorescence signal in the presence of the antagonist is compared to the control. The percentage of inhibition is plotted against the antagonist concentration, and a curve is fitted to calculate the IC50 value.[1]
Caption: Workflow for an in vitro calcium influx assay.
References
- 1. Action of MK‐7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 3. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. Novel P2X3 antagonist can SOOTHE chronic cough - Medical Conferences [conferences.medicom-publishers.com]
- 9. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. P2X3 receptor antagonist (AF-219) in refractory chronic cough: a randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pappas-capital.com [pappas-capital.com]
- 13. Variability in P2X receptor composition in human taste nerves: implications for treatment of chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 18. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A947: An In-Depth Technical Review of Initial Safety and Toxicity Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial safety and toxicity data for A947, a potent and selective proteolysis-targeting chimera (PROTAC) designed to degrade the SMARCA2 protein. The information presented is based on publicly available preclinical data.
Introduction to this compound
This compound is a novel therapeutic agent that operates through a distinct mechanism of action. It is a PROTAC that selectively targets the SMARCA2 protein for degradation.[1][2][3] This is particularly relevant in the context of cancers with mutations in the SMARCA4 gene, where the cancerous cells become dependent on SMARCA2 for survival, a concept known as synthetic lethality.[1] this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the SMARCA2/4 bromodomains, thereby inducing the ubiquitination and subsequent proteasomal degradation of SMARCA2.[][5]
Preclinical Safety and Tolerability Profile
While comprehensive quantitative toxicology data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), are not publicly available for this compound, initial preclinical studies in animal models provide important insights into its safety and tolerability.
In Vivo Tolerability
In vivo efficacy studies using SMARCA4-mutant non-small-cell lung cancer (NSCLC) xenograft models have provided the most direct evidence of this compound's tolerability. Administration of this compound via intravenous injection at a dose of 40 mg/kg on an every-other-week schedule resulted in significant tumor growth inhibition. Critically, this anti-tumor efficacy was achieved without any significant loss in the body weight of the treated animals, which is a key indicator of good tolerability at a therapeutically active dose.[6]
Molecular Specificity and Off-Target Effects
A significant safety concern for any new therapeutic agent is the potential for off-target effects. For PROTACs, this includes the unintended degradation of proteins other than the intended target. Global ubiquitin mapping and proteome profiling have been conducted to assess the specificity of this compound. The results of these studies are promising, revealing no unexpected off-target protein degradation related to this compound treatment.[1][6][7] This suggests a high degree of specificity for the SMARCA2 protein at the molecular level.
Physicochemical Properties
It has been noted that the physicochemical properties of the SMARCA2/4 ligand utilized in the this compound construct were "restrictive to IV dosing".[][5] While the specific nature of these restrictions is not detailed in the available literature, this may suggest challenges related to solubility or formulation that could have implications for administration and potentially for local tolerance.
Quantitative Data Summary
The following table summarizes the key quantitative data from the initial preclinical in vivo studies of this compound.
| Parameter | Value/Result | Animal Model | Reference |
| Dosing Regimen | 40 mg/kg, intravenous | SMARCA4-mutant NSCLC xenograft models | [6] |
| Frequency | Every other week | SMARCA4-mutant NSCLC xenograft models | [6] |
| Efficacy | Significant tumor growth inhibition | SMARCA4-mutant NSCLC xenograft models | [6] |
| Tolerability | No appreciable loss in body weight | SMARCA4-mutant NSCLC xenograft models | [6] |
| Target Engagement | >95% decrease in tumor SMARCA2 protein levels | SMARCA4-mutant NSCLC xenograft models | [6] |
| Off-Target Profile | No unexpected off-target degradation observed | In vitro (Global ubiquitin mapping and proteome profiling) | [1][6][7] |
Experimental Protocols
Detailed experimental protocols for the initial safety and toxicity studies of this compound are not fully available in the public domain. However, based on the published research, the following methodologies for key experiments can be outlined.
In Vivo Efficacy and Tolerability Studies in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) bearing subcutaneously implanted tumors from human SMARCA4-mutant NSCLC cell lines (e.g., HCC515 and HCC2302).[6]
-
Treatment Groups:
-
Drug Administration: Intravenous (i.v.) injections administered every other week.[6]
-
Monitoring:
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight was recorded at the same frequency to monitor for signs of toxicity.[6]
-
At the end of the study, tumors were excised for pharmacodynamic analysis.
-
-
Pharmacodynamic Analysis:
-
Tumor lysates were analyzed by Western blot or other quantitative protein assays to measure the levels of SMARCA2 and SMARCA4 proteins to confirm target degradation.[6]
-
Transcriptional changes in downstream target genes (e.g., KRT80, PLAU) were assessed by methods such as RNA sequencing or qRT-PCR.[6]
-
Proteomic Analysis for Off-Target Effects
-
Methodology: Global ubiquitin mapping and quantitative proteomics were performed on cancer cell lines treated with this compound or a vehicle control.
-
Procedure:
-
Cells were lysed, and proteins were digested into peptides.
-
Peptides were labeled with isobaric tags for quantitative comparison.
-
Ubiquitinated peptides were enriched using specific antibodies or affinity resins.
-
Samples were analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The data was processed to identify and quantify changes in the abundance of thousands of proteins and ubiquitination sites, comparing the this compound-treated cells to the control cells to identify any proteins that were unexpectedly degraded.[1][6][7]
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound-mediated degradation of SMARCA2 protein.
Experimental Workflow for In Vivo Studies
Caption: Workflow for this compound preclinical in vivo efficacy and tolerability studies.
References
- 1. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 5. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
A947 experimental protocol for cell culture
Application Notes and Protocols for A947
Product Name: this compound
Product Description: this compound is a novel small molecule inhibitor targeting the Programmed Death-Ligand 1 (PD-L1) signaling pathway. It is intended for research use only to investigate the mechanisms of immune checkpoint blockade in in vitro cell culture models.
Introduction
The interaction between Programmed Death-1 (PD-1), an inhibitory receptor expressed on activated T cells, and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint pathway that cancer cells exploit to evade the host immune system.[1] When PD-L1 on a tumor cell binds to PD-1 on a T cell, it triggers an inhibitory signal that suppresses T-cell activity, allowing the tumor cell to survive.[1] this compound is an experimental compound designed to block this interaction, thereby restoring the immune system's ability to recognize and eliminate cancer cells.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity.
Data Presentation
The following table summarizes the hypothetical cytotoxic and anti-proliferative activity of this compound against various cancer cell lines. Data is represented as the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Cell Line | Cancer Type | Assay Type | Parameter | This compound Concentration (µM) |
| MDA-MB-231 | Breast Cancer | Cytotoxicity | IC50 | 15.2 |
| A549 | Lung Cancer | Cytotoxicity | IC50 | 22.8 |
| Jurkat (co-cultured) | T-cell Leukemia | Proliferation | EC50 | 8.5 |
| SK-OV-3 | Ovarian Cancer | Cytotoxicity | IC50 | 18.9 |
Signaling Pathway
The diagram below illustrates the PD-1/PD-L1 signaling pathway and the proposed mechanism of action for this compound. In normal circumstances, the binding of PD-L1 on tumor cells to the PD-1 receptor on T cells leads to the suppression of the T-cell's anti-tumor response. This compound is designed to inhibit this interaction, thereby preventing the deactivation of the T cell and allowing it to proceed with its cytotoxic function against the tumor cell.
Experimental Protocols
1. General Cell Culture and Maintenance
This protocol outlines the basic steps for maintaining adherent cell lines used in this compound testing.
-
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cells in a T-75 flask with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
When cells reach 80-90% confluency, subculture them.[2]
-
Aspirate the old medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at the desired density (e.g., 1:5 or 1:10 split ratio).
-
2. Cell Proliferation Assay (CCK-8)
This assay measures cell viability and proliferation. The Cell Counting Kit-8 (CCK-8) utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[3]
-
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
CCK-8 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[3]
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
Calculate the cell viability as a percentage of the untreated control and plot a dose-response curve to determine the EC50 value.
-
3. Cytotoxicity Assay (Trypan Blue Exclusion)
This protocol is used to determine the number of viable cells after treatment with this compound. Trypan blue is a vital stain that is excluded by viable cells with intact membranes but taken up by non-viable cells.[4]
-
Materials:
-
24-well cell culture plates
-
This compound stock solution
-
Trypan Blue stain (0.4%)
-
Hemocytometer
-
Microscope
-
-
Procedure:
-
Seed cells in a 24-well plate at an appropriate density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Harvest the cells by trypsinization and centrifugation.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue.
-
Load 10 µL of the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[4]
-
Calculate the percentage of viable cells and determine the IC50 value of this compound.
-
Experimental Workflow
The following diagram provides a visual representation of the general experimental workflow for evaluating the efficacy of this compound.
References
- 1. Gordon Freeman Receives Inaugural Gretener-Thürlemann Prize, Recognizing Breakthrough Research into Cancer Immunotherapy | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Cell culture, transfection, and imaging [protocols.io]
- 3. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 4. Cell Culture Protocols | Thermo Fisher Scientific - FR [thermofisher.com]
Application Notes and Protocols for A947, a Novel CD47 Inhibitor, in Mouse Models
For Research Use Only.
Introduction
A947 is a potent and selective inhibitor of the CD47 signaling pathway. CD47, a transmembrane protein ubiquitously expressed on the surface of various cells, acts as a crucial "don't eat me" signal to the immune system.[1][2] It achieves this by binding to the signal-regulatory protein α (SIRPα) on macrophages and other phagocytic cells, initiating an inhibitory signaling cascade that prevents phagocytosis.[1][2] Many cancer cells exploit this mechanism by overexpressing CD47 to evade immune surveillance.[1][3][4] this compound, a monoclonal antibody, blocks the CD47-SIRPα interaction, thereby promoting the phagocytic clearance of tumor cells by macrophages.[1][3][5] These application notes provide a comprehensive guide for researchers on the use of this compound in preclinical mouse models of cancer.
Mechanism of Action: The CD47-SIRPα Signaling Pathway
The interaction between CD47 on tumor cells and SIRPα on macrophages triggers a signaling cascade that inhibits phagocytosis.[1][2] Upon binding, the immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα become phosphorylated. This leads to the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[6] These phosphatases dephosphorylate downstream signaling proteins, ultimately suppressing the pro-phagocytic signals and preventing the engulfment of the tumor cell.[6] this compound physically blocks the binding of CD47 to SIRPα, thus abrogating this inhibitory signal and enabling macrophage-mediated tumor cell destruction.[3][7]
Caption: A diagram of the CD47-SIRPα signaling pathway and the mechanism of action of this compound.
Data Presentation: Efficacy of this compound in Preclinical Mouse Models
The following tables summarize the in vivo efficacy of anti-CD47 antibody treatment in various mouse xenograft models. These data are representative of the expected outcomes when using a potent CD47 inhibitor like this compound.
Table 1: Inhibition of Primary Tumor Growth in a Human Osteosarcoma Xenograft Model
| Treatment Group | Number of Mice | Mean Tibial Tumor Weight (mg) | Range (mg) | P-value |
| Control IgG | 16 | 841 | 600–1088 | < 0.001 |
| Anti-CD47 Antibody | 15 | 430 | 285–677 |
Data adapted from a study on osteosarcoma xenografts in nude mice.[8]
Table 2: Reduction of Spontaneous Lung Metastasis in a Human Osteosarcoma Xenograft Model
| Treatment Group | Mice with Tumors | Mice with Lung Metastasis | Incidence of Metastasis (%) | P-value |
| Control IgG | 16 | 12 | 75 | < 0.0001 |
| Anti-CD47 Antibody | 15 | 2 | 13 |
Data adapted from a study on osteosarcoma xenografts in nude mice.[8]
Experimental Protocols
In Vitro Macrophage Phagocytosis Assay
This protocol details the steps to assess the ability of this compound to enhance the phagocytosis of tumor cells by macrophages in vitro.
Materials:
-
Tumor cell line expressing CD47
-
Macrophage cell line (e.g., J774) or primary bone marrow-derived macrophages
-
This compound (anti-CD47 antibody)
-
Isotype control antibody
-
Fluorescent dye for labeling tumor cells (e.g., CFSE)
-
Complete cell culture medium
-
96-well plate
-
Fluorescence microscope or flow cytometer
Procedure:
-
Label Tumor Cells: Resuspend tumor cells at 1 x 10^6 cells/mL in serum-free medium and label with CFSE according to the manufacturer's protocol.
-
Plate Macrophages: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Co-culture: Add the labeled tumor cells to the macrophage-containing wells at a 4:1 effector-to-target ratio.
-
Treatment: Add this compound or the isotype control antibody to the co-culture at a final concentration of 10 µg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for phagocytosis.
-
Washing: Gently wash the wells with PBS to remove non-phagocytosed tumor cells.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope. Count the number of macrophages that have engulfed green fluorescent tumor cells.
-
Flow Cytometry: Detach the cells and analyze by flow cytometry. The percentage of macrophages that are positive for the fluorescent signal indicates the phagocytosis rate.
-
In Vivo Tumor Xenograft Model
This protocol describes the use of this compound in a mouse xenograft model to evaluate its anti-tumor efficacy.
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are recommended for xenograft studies with human tumor cell lines.[9]
Materials:
-
Human tumor cell line
-
Matrigel (optional)
-
This compound (anti-CD47 antibody)
-
Isotype control antibody
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS (can be mixed with Matrigel) into the flank of each mouse.
-
For orthotopic models, inject the cells into the relevant organ (e.g., tibia for osteosarcoma).[8]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100 mm³).
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups.
-
Administer this compound or isotype control antibody via intraperitoneal (i.p.) injection. A typical dosing regimen is 100 µg per mouse, three times a week.[8]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
For metastasis studies, collect relevant organs (e.g., lungs) and analyze for metastatic lesions.[8]
-
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: A flowchart of the experimental workflow for an in vivo study of this compound.
Conclusion
This compound represents a promising therapeutic agent for cancer treatment by targeting the CD47-SIRPα immune checkpoint. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical mouse models to investigate its efficacy and mechanism of action. Careful adherence to these guidelines will facilitate the generation of robust and reproducible data, contributing to the advancement of novel cancer immunotherapies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The CD47-SIRPα Pathway in Cancer Immune Evasion and Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]
- 5. A Novel Blockade CD47 Antibody With Therapeutic Potential for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CD47 as a promising therapeutic target in oncology [frontiersin.org]
- 7. CD47‐SIRPα blocking‐based immunotherapy: Current and prospective therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CD47 blockade inhibits tumor progression human osteosarcoma in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Studies with A947, a Novel PI3K Inhibitor
Disclaimer: The following document is a detailed application note and protocol for a hypothetical molecule designated "A947," presumed to be a novel inhibitor of the PI3K/AKT/mTOR signaling pathway. The experimental data and specific protocols are representative examples based on common practices for this class of compounds and are intended to serve as a template for researchers.
Introduction
This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in various human cancers.[1][2] this compound is under preclinical investigation to evaluate its anti-tumor efficacy in various cancer models. These application notes provide detailed protocols for in vivo experimental design using this compound, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
This compound selectively inhibits the p110α isoform of PI3K, leading to the downstream suppression of AKT and mTOR signaling. This inhibition results in cell cycle arrest and apoptosis in cancer cells with a constitutively active PI3K pathway.
Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell proliferation and inhibit apoptosis. This compound, by inhibiting PI3K, effectively blocks this entire downstream signaling cascade.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | 0 |
| This compound | 25 | Daily, p.o. | 800 ± 90 | 46.7 |
| This compound | 50 | Daily, p.o. | 450 ± 50 | 70.0 |
| This compound | 100 | Daily, p.o. | 200 ± 30 | 86.7 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (h) | 2 |
| AUC (0-24h) (ng·h/mL) | 8500 |
| Half-life (h) | 6 |
Experimental Protocols
Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell line (e.g., MCF-7, PC-3)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control orally (p.o.) according to the dosing schedule outlined in Table 1.
-
Measure tumor volume and body weight every 3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study to determine the plasma concentration of this compound over time.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
This compound formulated for intravenous (i.v.) and oral (p.o.) administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single dose of this compound via i.v. or p.o. route.
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Experimental Workflow Visualization
Caption: In vivo xenograft study workflow.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound, a hypothetical PI3K inhibitor. The provided protocols and data tables serve as a guide for designing and executing preclinical studies to assess the efficacy and pharmacokinetic properties of novel anti-cancer compounds. Adherence to rigorous experimental design and detailed data analysis is crucial for the successful translation of preclinical findings.
References
Application Notes and Protocols for Quantitative PCR Analysis of A947 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing quantitative real-time PCR (qPCR) to analyze the effects of A947 treatment on gene expression in a cellular context. The protocols outlined below cover the essential steps from experimental design to data analysis, enabling researchers to robustly assess the molecular impact of this compound.
Introduction
Quantitative PCR is a cornerstone technique for measuring gene expression changes in response to therapeutic agents.[1][2] This method offers high sensitivity and specificity for quantifying mRNA levels of target genes, providing insights into the mechanism of action of novel compounds like this compound.[1] By analyzing the modulation of specific genes, researchers can elucidate the signaling pathways affected by the treatment and identify potential biomarkers of drug efficacy or toxicity. This document provides detailed protocols for cell treatment, RNA extraction, reverse transcription, and qPCR analysis, along with templates for data presentation.
Data Presentation
Effective data presentation is crucial for interpreting and communicating experimental outcomes. The following tables provide a structured format for summarizing quantitative PCR data from an this compound treatment experiment.
Table 1: Experimental Parameters
| Parameter | Description |
| Cell Line | e.g., HeLa, A549, etc. |
| Seeding Density | e.g., 1 x 10^5 cells/well in a 6-well plate |
| This compound Concentrations | e.g., 0 µM (Vehicle), 1 µM, 5 µM, 10 µM |
| Treatment Duration | e.g., 24 hours |
| Target Genes | Gene(s) of interest (e.g., Gene X, Gene Y) |
| Reference Gene(s) | Housekeeping gene(s) for normalization (e.g., GAPDH, ACTB)[3] |
| Biological Replicates | Minimum of 3 |
| Technical Replicates | Minimum of 2-3 for each qPCR reaction[2] |
Table 2: Raw Cq Values
| Sample Name | Biological Replicate | Technical Replicate | Target Gene Cq | Reference Gene Cq |
| Vehicle | 1 | 1 | 22.1 | 18.5 |
| Vehicle | 1 | 2 | 22.2 | 18.6 |
| Vehicle | 2 | 1 | 22.5 | 18.7 |
| Vehicle | 2 | 2 | 22.4 | 18.6 |
| This compound (1 µM) | 1 | 1 | 24.3 | 18.4 |
| This compound (1 µM) | 1 | 2 | 24.4 | 18.5 |
| This compound (1 µM) | 2 | 1 | 24.6 | 18.6 |
| This compound (1 µM) | 2 | 2 | 24.5 | 18.5 |
Table 3: Relative Gene Expression Analysis (2-ΔΔCq Method)
| Treatment Group | Average ΔCq (Cq Target - Cq Reference) | ΔΔCq (ΔCq Sample - ΔCq Vehicle) | Fold Change (2-ΔΔCq) | Standard Deviation |
| Vehicle | 3.6 | 0 | 1.0 | 0.15 |
| This compound (1 µM) | 5.9 | 2.3 | 0.20 | 0.21 |
| This compound (5 µM) | 7.2 | 3.6 | 0.08 | 0.18 |
| This compound (10 µM) | 8.5 | 4.9 | 0.03 | 0.12 |
Experimental Protocols
The following protocols provide a step-by-step guide for conducting a qPCR experiment to analyze the effects of this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Harvesting: After the desired treatment duration, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the plate using a lysis buffer compatible with RNA extraction (e.g., TRIzol or a buffer from an RNA extraction kit).
Protocol 2: RNA Extraction and Quantification
High-quality RNA is essential for accurate qPCR results.[4]
-
RNA Isolation: Extract total RNA from the cell lysates using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or Direct-zol RNA Miniprep, Zymo Research) following the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.[2]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[4] Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
1 µg of total RNA
-
1 µL of oligo(dT) primers (500 ng/µL) or random hexamers
-
1 µL of 10 mM dNTP mix
-
Nuclease-free water to a final volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
4 µL of 5X First-Strand Buffer
-
1 µL of 0.1 M DTT
-
1 µL of RNase inhibitor
-
1 µL of SuperScript III Reverse Transcriptase (200 U/µL) (or equivalent)
-
-
cDNA Synthesis: Add 7 µL of the reverse transcription mix to each RNA/primer mixture. Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes.
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target and reference genes. Primers should ideally span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. For each reaction, combine:
-
10 µL of 2X SYBR Green qPCR Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA)
-
6 µL of Nuclease-free water
-
-
Plate Setup: Include the following controls on your plate:
-
No Template Control (NTC): To check for contamination.[3]
-
No Reverse Transcriptase Control (-RT): To check for genomic DNA contamination.
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system with the following cycling conditions (example):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[1]
-
Protocol 5: Data Analysis
-
Cq Determination: The instrument software will determine the quantification cycle (Cq) value for each reaction.
-
Relative Quantification: Use the 2-ΔΔCq (Livak) method for relative quantification of gene expression.[5]
-
Step 1: Normalize to Reference Gene (ΔCq) ΔCq = Cq (target gene) - Cq (reference gene)
-
Step 2: Normalize to Control Group (ΔΔCq) ΔΔCq = ΔCq (this compound-treated sample) - ΔCq (vehicle control sample)
-
Step 3: Calculate Fold Change Fold Change = 2-ΔΔCq
-
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to changes in gene expression. This example depicts a generic kinase signaling cascade.
Caption: Hypothetical signaling cascade initiated by this compound treatment.
Experimental Workflow Diagram
This diagram outlines the major steps in the quantitative PCR analysis workflow for assessing the impact of this compound treatment.
Caption: Workflow for qPCR analysis of this compound-treated cells.
References
Application Note: A947 as a Potent Control for High-Throughput Screening Assays Targeting Kinase-Z
Audience: Researchers, scientists, and drug development professionals involved in kinase inhibitor discovery and high-throughput screening (HTS).
Introduction: A947 is a highly potent and selective small molecule inhibitor of Kinase-Z, a serine/threonine kinase implicated in various proliferative diseases. The aberrant activity of Kinase-Z is a critical node in the "KZ-Signal Cascade," a pathway frequently dysregulated in several forms of cancer. The specificity and potency of this compound make it an ideal positive control compound for high-throughput screening campaigns designed to identify novel inhibitors of Kinase-Z. This document provides detailed protocols and performance data for the use of this compound in a luminescence-based kinase assay format suitable for HTS.
Data Presentation
The following tables summarize the performance of this compound in a 1536-well plate format using the Kinase-Z Glo® Assay. The data demonstrates the suitability of the assay and this compound for HTS applications, showcasing robustness and a significant assay window.
Table 1: Performance Characteristics of the Kinase-Z Glo® Assay with this compound
| Parameter | Value | Description |
|---|---|---|
| This compound IC50 | 12.5 nM | The concentration of this compound required for 50% inhibition of Kinase-Z activity. |
| Z' Factor | 0.88 | A measure of assay quality, indicating excellent separation between positive and negative controls. |
| Signal-to-Background | 8.2 | The ratio of the signal from uninhibited enzyme to the signal from fully inhibited enzyme. |
| DMSO Tolerance | ≤ 1.0% | The maximum concentration of DMSO that does not significantly affect assay performance. |
| Assay Window | 7.2 | The difference in signal between the positive and negative controls, normalized to the standard deviation. |
Table 2: Comparative Potency of this compound and Standard Kinase Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Kinase-Y |
|---|---|---|---|
| This compound | Kinase-Z | 12.5 | >1500-fold |
| Staurosporine | Pan-Kinase | 2.8 | 1.2-fold |
| Sunitinib | Multi-Kinase | 85.0 | 25-fold |
| Dasatinib | Multi-Kinase | 4.0 | 5-fold |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving Kinase-Z and the workflow for the high-throughput screening assay.
Caption: The KZ-Signal Cascade is initiated by receptor activation, leading to the activation of Kinase-Z, which in turn promotes cell proliferation. This compound specifically inhibits Kinase-Z.
Caption: A streamlined HTS workflow for identifying Kinase-Z inhibitors, from compound dispensing to data analysis.
Experimental Protocols
Protocol 1: 1536-Well Kinase-Z Glo® HTS Assay
This protocol describes a luminescence-based kinase assay to measure the activity of Kinase-Z and its inhibition by test compounds. The assay quantifies the amount of ATP remaining in solution following the kinase reaction. A low luminescence signal indicates high kinase activity (ATP consumed), while a high signal indicates low kinase activity (ATP preserved).
A. Materials and Reagents:
-
Kinase-Z, Human, Recombinant (Cat# K_Z-101)
-
Kinase-Z Substrate Peptide (Biotin-EKGISYRAP)
-
Kinase-Glo® Luminescence Detection Reagent (Promega, Cat# V6711)
-
ATP, 10 mM Solution (Cat# A-2383)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
This compound (Positive Control), 10 mM in DMSO
-
DMSO (Negative Control)
-
1536-well solid white, low-volume assay plates (Corning, Cat# 3725)
B. Reagent Preparation:
-
2X Kinase-Z Enzyme Mix: Dilute Kinase-Z enzyme to a final concentration of 0.4 nM in Assay Buffer. Prepare this solution fresh just before use and keep on ice.
-
2X ATP/Substrate Mix: Dilute ATP to 20 µM and Kinase-Z Substrate Peptide to 0.4 µM in Assay Buffer. The 20 µM ATP concentration is the Km value for Kinase-Z and is optimal for inhibitor screening.
-
Compound Plates: Serially dilute test compounds and this compound in DMSO. For a standard 11-point dose-response curve, perform a 1:3 serial dilution starting from a 1 mM stock. Dispense 25 nL of compounds, this compound (positive control), or DMSO (negative control) into the 1536-well assay plates using an acoustic liquid handler.
C. Assay Procedure:
-
Compound Dispensing: Add 25 nL of test compounds, this compound control (for 100% inhibition), or DMSO (for 0% inhibition) to the appropriate wells of a 1536-well plate.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase-Z Enzyme Mix to all wells.
-
Pre-incubation: Centrifuge the plates at 1,000 rpm for 1 minute. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add 2.5 µL of the 2X ATP/Substrate Mix to all wells to start the kinase reaction. The final volume in each well is now 5 µL.
-
Kinase Reaction: Centrifuge the plates at 1,000 rpm for 1 minute. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 5 µL of Kinase-Glo® Luminescence Detection Reagent to all wells to stop the reaction and generate the luminescent signal.
-
Final Incubation: Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader compatible with 1536-well plates (e.g., PerkinElmer EnVision®).
D. Data Analysis:
-
Calculate Percent Inhibition:
-
Use the following formula: % Inhibition = 100 * (Signal_test_compound - Signal_DMSO) / (Signal_this compound - Signal_DMSO)
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.
-
-
Calculate Z' Factor:
-
Use the signals from the positive (this compound) and negative (DMSO) control wells to assess assay quality: Z' = 1 - (3 * (SD_this compound + SD_DMSO)) / |Mean_this compound - Mean_DMSO|
-
A Z' factor > 0.5 is indicative of an excellent HTS assay.
-
Caption: Principle of the luminescence-based kinase assay. The amount of remaining ATP is inversely proportional to kinase activity, which is measured by a light-generating reaction.
Information regarding "A947" for in vivo research is not available in the public domain.
Extensive searches for a compound or therapeutic agent designated "A947" have yielded no specific information regarding its in vivo delivery methods, pharmacokinetics, or use in animal models. The scientific literature and publicly accessible databases do not contain data associated with a substance under this identifier.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams for "this compound." The core requirements of the user's request cannot be met due to the absence of any foundational information on this topic.
It is recommended to verify the identifier "this compound" and provide a more specific chemical name, drug classification, or therapeutic target to enable a relevant and accurate response. Without further details, the creation of the requested scientific documentation is not feasible.
Application Notes and Protocols: A947, a Selective SMARCA2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
A947 is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the SMARCA2 (SWI/SNF related, matrix associated, actin dependent regulator of chromatin, subfamily a, member 2) protein.[1][2][3] As a key component of the SWI/SNF chromatin remodeling complex, SMARCA2 plays a crucial role in regulating gene expression. In cancers with mutations in the homologous SMARCA4 gene, tumor cells often exhibit a dependency on SMARCA2 for survival, making it a compelling therapeutic target.[4][5] this compound leverages the cell's natural protein disposal system by forming a ternary complex between SMARCA2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2.[2][3] These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound.
Physicochemical and Biological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Binding Affinity (Kd) | ||
| SMARCA2 Bromodomain | 93 nM | [1] |
| SMARCA4 Bromodomain | 65 nM | [1] |
| Degradation Potency (DC50) | ||
| SMARCA2 in SW1573 cells | 39 pM | [1][6] |
| SMARCA4 in SW1573 cells | 1.1 nM | [6] |
| In Vitro Activity | ||
| Mean IC50 (SMARCA4-mutant NSCLC cells) | 7 nM | [6] |
| Mean IC50 (SMARCA4 wild-type cells) | 86 nM | [6] |
| In Vivo Administration | 40 mg/kg (intravenous) | [1][2] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Materials Required:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
Storage Conditions:
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[2] |
| In Solvent (DMSO) | -80°C | 1 year[2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 1121.4 g/mol ), you would add approximately 89.17 µL of DMSO.
-
Dissolution: Vortex the solution gently until the this compound is completely dissolved. Sonication can be used if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.[2]
Experimental Protocols
In Vitro Cell-Based Assay for SMARCA2 Degradation
This protocol describes a general method for treating cells with this compound to assess the degradation of SMARCA2.
Materials Required:
-
Cancer cell line of interest (e.g., SW1573, a SMARCA4-mutant non-small cell lung cancer line)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and western blot reagents
-
Primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
Protocol:
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Cell Culture: Culture the cells overnight to allow for attachment and recovery.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from picomolar to micromolar).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 18-24 hours) to allow for this compound-mediated degradation of SMARCA2.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against SMARCA2 and a loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
Quantify the band intensities to determine the extent of SMARCA2 degradation relative to the vehicle control.
-
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and the role of SMARCA2 within the SWI/SNF signaling pathway.
Figure 1: Mechanism of action of this compound as a PROTAC.
Figure 2: Role of SMARCA2 in the SWI/SNF pathway and effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | selective SMARCA2 PROTAC | Anticancer | SMARCA4 | TargetMol [targetmol.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
A947 not dissolving in DMSO solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing difficulties with the dissolution of A947 in DMSO solutions.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the solubilization of this compound for in vitro and in vivo experiments.
Q1: My this compound is not dissolving in DMSO at the desired concentration. What should I do?
A1: Incomplete dissolution of this compound can be due to several factors. Here is a step-by-step troubleshooting approach:
-
Ensure Proper Mixing: Start by vortexing the solution vigorously for 1-2 minutes.[1]
-
Apply Gentle Heat: If the compound remains insoluble, warm the solution in a 37°C water bath for 5-10 minutes. Intermittent vortexing during this time can also help. The increased kinetic energy can help overcome the crystal lattice energy of the solid.[1]
-
Utilize Sonication: If heating is not sufficient, place the vial in a water bath sonicator for 10-15 minutes.[1] This uses ultrasonic waves to break apart particles and facilitate dissolution.
-
Check DMSO Quality: DMSO is highly hygroscopic and readily absorbs moisture from the air, which can reduce its solvating power.[1] Use fresh, anhydrous, high-purity DMSO from an unopened bottle.
-
Consider a Lower Concentration: If the desired concentration exceeds the solubility limit of this compound, try preparing a more dilute stock solution. For example, if a 10 mM stock is problematic, attempt to prepare a 5 mM or 1 mM solution.[1]
Q2: The this compound powder dissolves in DMSO initially, but then a precipitate forms. Why is this happening?
A2: This phenomenon could be due to the compound existing in different physical forms. The initial amorphous state of a compound is often more soluble in DMSO than its more stable crystalline form.[2][3] Over time, especially with temperature fluctuations, the compound may crystallize out of solution. It is often difficult to redissolve a compound once it has crystallized from DMSO.[2][3] To mitigate this, it is recommended to use freshly prepared solutions.
Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
A3: This is a common issue known as "salting out" or "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[4] The abrupt change in solvent polarity causes the compound to precipitate.[4] Here are some strategies to prevent this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[1][5]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to your cells (typically ≤ 0.5%).[6] It is crucial to include a DMSO-only vehicle control in your experiments.[5]
-
Adjust Buffer pH: The solubility of some compounds is pH-dependent. If this compound has ionizable groups, adjusting the pH of the aqueous buffer may increase its solubility.[4]
-
Use Solubility Enhancers: For in vivo studies, co-solvents such as PEG400, Tween 80, or carboxymethylcellulose (CMC-Na) can be used in the final formulation to improve solubility.[6]
Q4: Could the purity of my this compound sample be affecting its solubility?
A4: Yes, impurities can affect the solubility of a compound. It is advisable to verify the purity and integrity of your this compound sample using analytical methods such as HPLC or LC-MS to rule out degradation or the presence of insoluble impurities.[1]
Q5: Are there alternative solvents I can use if this compound remains insoluble in DMSO?
A5: While DMSO is a widely used solvent, other organic solvents can be considered if solubility issues persist. Alternatives include N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and ethanol.[4][7] However, it is critical to verify the compatibility of any alternative solvent with your specific experimental system, as it could impact cell viability or assay performance.[7]
Data Presentation
The following table summarizes the hypothetical solubility of this compound in anhydrous DMSO under various conditions. This data is for illustrative purposes only.
| Concentration (mM) | Temperature (°C) | Method | Observation |
| 10 | 25 | Vortexing (2 min) | Suspension |
| 10 | 37 | Vortexing + Warming (10 min) | Suspension |
| 10 | 25 | Sonication (15 min) | Suspension |
| 5 | 25 | Vortexing (2 min) | Clear Solution |
| 10 | 25 | Fresh Anhydrous DMSO + Sonication (15 min) | Slight Haze |
| 1 | 25 | Vortexing (2 min) | Clear Solution |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Hypothetical this compound in DMSO
(Note: This is a general protocol and may need optimization for your specific compound.)
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
-
Water bath or heating block
Procedure:
-
Bring to Room Temperature: Allow the vial containing the this compound powder and the bottle of DMSO to equilibrate to room temperature.
-
Weigh Compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired 10 mM concentration.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.[1]
-
Visual Inspection: Visually inspect the solution against a light source. If you see visible particles or a cloudy suspension, proceed to the next steps.
-
Sonication (Optional): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]
-
Gentle Heating (Optional): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]
-
Final Inspection: Visually inspect the solution again to ensure it is clear and free of any visible particles.
-
Storage: Store the stock solution as recommended on the product datasheet, which is typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Visualizations
A troubleshooting workflow for dissolving this compound in DMSO.
This compound as a hypothetical inhibitor of the RAF kinase.
References
Technical Support Center: A947 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with the VRK3 inhibitor, A947.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent IC50 values for this compound in our cell proliferation assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors. The most common culprits are compound instability, variability in cell culture conditions, and inconsistent assay protocols.
-
Compound Handling and Storage: this compound is sensitive to light and repeated freeze-thaw cycles. Ensure the compound is stored in a light-protected container at -80°C and that working aliquots are used to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment from a recently thawed aliquot.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase at the time of treatment. Variations in cell density and serum concentration in the media can significantly impact the apparent potency of this compound.
-
Assay Protocol: Standardize incubation times and ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%, as higher concentrations can be cytotoxic.
Q2: Our in-vivo studies with this compound are showing high variability in tumor growth inhibition between animal subjects. What are the potential reasons?
A2: High variability in in-vivo efficacy is a common challenge. Key areas to investigate include the formulation and administration of this compound, as well as inherent biological variability.
-
Formulation and Administration: The choice of vehicle for this compound is critical for its solubility and bioavailability. It is recommended to use a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. Ensure the formulation is prepared fresh before each administration and is delivered consistently (e.g., intraperitoneal vs. oral gavage).
-
Biological Variability: The tumor microenvironment and host factors can differ between individual animals. Ensure that the tumor implantation site is consistent and that the initial tumor volumes are as uniform as possible across all study groups.
Data Presentation: this compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of cancer cell lines with varying levels of VRK3 expression.
| Cell Line | Cancer Type | VRK3 Expression (Relative Units) | This compound IC50 (nM) |
| HUVEC | Normal Endothelial | 1.0 | > 10,000 |
| MCF-7 | Breast Cancer | 8.5 | 50.2 |
| MDA-MB-231 | Breast Cancer | 2.3 | 250.8 |
| A549 | Lung Cancer | 12.1 | 25.6 |
| HCT116 | Colon Cancer | 6.7 | 75.1 |
| U-87 MG | Glioblastoma | 15.3 | 15.9 |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: this compound inhibits the VRK3 signaling pathway.
Caption: Troubleshooting workflow for this compound variability.
Technical Support Center: Investigating Compound Degradation in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering stability issues with investigational compounds during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of compound degradation in aqueous solutions during long-term storage?
A1: The primary causes of degradation for compounds in solution are hydrolysis, oxidation, and photolysis.[1][2]
-
Hydrolysis: The reaction of a compound with water, often catalyzed by acidic or basic conditions. Functional groups like esters, amides, and lactones are particularly susceptible.[2][3]
-
Oxidation: Degradation caused by reaction with oxygen, which can be initiated by light, heat, or the presence of metal ions.[2]
-
Photolysis: Degradation caused by exposure to light, especially UV radiation.[2] Compounds with chromophores that absorb light are more likely to be affected.
Q2: My compound appears to be degrading even when stored as a solid at recommended temperatures. What could be the issue?
A2: Several factors can contribute to the degradation of a solid compound:
-
Humidity: Absorption of moisture from the atmosphere can lead to hydrolysis.[4] It is crucial to store compounds in tightly sealed containers with desiccants if they are hygroscopic.[4]
-
Thermal Degradation: Even at recommended storage temperatures, some compounds are inherently thermally unstable.[5] Temperature fluctuations can be more damaging than steady conditions.[4]
-
Oxidation: Solid-state oxidation can occur, especially for compounds sensitive to atmospheric oxygen.[6] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[7]
-
Light Exposure: If the compound is light-sensitive, exposure during handling or storage in translucent containers can cause degradation.[4]
Q3: What are forced degradation studies and why are they necessary?
A3: Forced degradation, or stress testing, involves intentionally subjecting a compound to harsh conditions like high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[8][9] These studies are crucial for:
-
Identifying potential degradation products.[8]
-
Understanding the degradation pathways of the molecule.[8]
-
Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradants.[9]
Q4: How can I tell if my analytical method is "stability-indicating"?
A4: A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients.[9] To validate a method as stability-indicating, you must demonstrate that it can separate the main compound peak from the peaks of degradation products generated during forced degradation studies.[10] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[5]
Troubleshooting Guides
Issue 1: A new, unknown peak appears in the chromatogram of my compound during a long-term stability study.
-
Possible Cause: This is a strong indication of compound degradation.
-
Troubleshooting Steps:
-
Characterize the Degradant: Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown peak.[5] This can provide initial clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation, while an increase of 18 amu could indicate hydrolysis).
-
Review Storage and Handling Procedures: Ensure the compound has been stored under the correct conditions (temperature, light, humidity) and that the solvent used for the stock solution is appropriate and free of contaminants.[4][11]
-
Perform a Forced Degradation Study: Conduct a forced degradation study to see if you can intentionally generate the same unknown peak. This can help confirm the degradation pathway.
-
Issue 2: The concentration of my stock solution is decreasing over time, but I don't see any clear degradation peaks.
-
Possible Cause 1: The degradation products may not be detectable by your current analytical method (e.g., they lack a chromophore for UV detection).
-
Troubleshooting Steps:
-
Use a more universal detection method, such as Mass Spectrometry (MS) or Charged Aerosol Detection (CAD), in conjunction with your separation technique.
-
Vary the wavelength on your UV detector to see if the degradants absorb at a different wavelength than the parent compound.
-
-
Possible Cause 2: The compound is precipitating out of solution.
-
Troubleshooting Steps:
-
Visually inspect the solution for any particulate matter.
-
Gently warm and vortex the solution to see if the compound redissolves. If it does, this indicates a solubility issue.
-
Re-evaluate the choice of solvent and the concentration of the stock solution.
-
-
Possible Cause 3: The compound is adsorbing to the surface of the storage container.
-
Troubleshooting Steps:
-
Consider using different types of storage vials (e.g., polypropylene instead of glass, or silanized glass).
-
Include a small amount of a non-ionic surfactant in the solvent to reduce non-specific binding.
-
Data Presentation
Table 1: Summary of Compound X Stability under Various Conditions
| Storage Condition | Time Point | % Compound X Remaining (HPLC-UV) | Degradation Products Observed (LC-MS) | Physical Observations |
| Solid | ||||
| 25°C / 60% RH | 3 months | 98.5% | m/z 315.2 (minor) | No change |
| 40°C / 75% RH | 1 month | 92.1% | m/z 315.2 (major), m/z 287.1 | Slight yellowing of powder |
| Solution (in DMSO) | ||||
| 4°C (protected from light) | 1 month | 99.2% | None detected | Clear solution |
| 25°C (exposed to light) | 1 week | 85.7% | m/z 331.2 | Solution turned pale yellow |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a general approach for conducting forced degradation studies. The conditions should be optimized for the specific compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.[12]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.[10]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.[12]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light for a defined period.[10]
-
Thermolytic Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.[12]
-
Sample Analysis: Prior to analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze the samples by a validated stability-indicating HPLC-UV/MS method.[10]
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Objective: To separate the parent compound from potential degradation products and to identify these products.
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm (or the λmax of the compound).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
-
Analysis: Analyze the samples from the forced degradation study. The method is considered stability-indicating if baseline resolution is achieved between the parent compound and all major degradation peaks.
Visualizations
Caption: Workflow for a Forced Degradation Study.
Caption: Troubleshooting Logic for Compound Degradation.
References
- 1. Chemical Degradation → Term [pollution.sustainability-directory.com]
- 2. moravek.com [moravek.com]
- 3. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Why do your chemicals deteriorate so quickly_ [uhplcslab.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nelsonlabs.com [nelsonlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. maxedoutcompounds.com [maxedoutcompounds.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected A947 Cytotoxicity
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity in their cell line experiments with the hypothetical compound A947. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help identify the source of the cytotoxicity and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What could be the primary reasons for observing unexpected cytotoxicity with this compound?
A1: Unexpected cytotoxicity can stem from several sources. The most common culprits include the cytotoxic properties of the solvent used to dissolve this compound, contamination of the cell culture with agents like mycoplasma, or the compound itself having potent on-target or off-target effects at the tested concentrations.[1] It is also possible that the observed effect is an artifact of the specific cytotoxicity assay being used.
Q2: How can I determine if the vehicle (solvent) is the source of the cytotoxicity?
A2: To ascertain if the solvent is the cause of the observed cytotoxicity, it is crucial to run a "vehicle-only" control. This control group should consist of cells treated with the same final concentration of the solvent as the experimental groups.[2] If you observe significant cell death in this control, the solvent concentration is likely too high for your specific cell line.
Q3: What are the generally considered non-toxic concentrations for common solvents like DMSO and ethanol?
A3: The tolerance to solvents is highly cell-line dependent. However, as a general guideline, the final concentration of DMSO in cell culture media should be kept at or below 0.5%, although some robust cell lines can tolerate up to 1%. For ethanol, it is recommended to keep the final concentration below 0.5% to avoid cytotoxic effects.[3][4] It is always best practice to perform a dose-response experiment for the vehicle on your specific cell line to determine the maximum non-toxic concentration.
Q4: Could the observed cytotoxicity be a result of off-target effects of this compound?
A4: Yes, it is possible that this compound is interacting with unintended cellular targets, which could lead to cytotoxicity.[1][5] Small molecule inhibitors can sometimes bind to and modulate the activity of proteins other than their intended target, leading to unforeseen cellular responses, including cell death.[1][5]
Q5: How can I differentiate between apoptosis and necrosis in my this compound-treated cells?
A5: Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical characteristics.[6] Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and caspase activation, while necrosis is a more passive process resulting from acute cellular injury, leading to cell swelling and lysis.[6] You can distinguish between them using techniques like flow cytometry with Annexin V and propidium iodide (PI) staining, or by performing assays to detect caspase activation.[6][7]
Troubleshooting Guide
The following table provides a structured approach to troubleshooting unexpected cytotoxicity observed with this compound.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound-Related Issues | ||
| High Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value. | Identification of a concentration range that elicits the desired effect without overt cytotoxicity. |
| Off-Target Effects | Use a structurally related but inactive analog of this compound as a negative control. Employ genetic methods like siRNA or CRISPR to knock down the intended target and see if the cytotoxic effect persists.[1] | If the inactive analog shows no cytotoxicity and knockdown of the target rescues the cells, the effect is likely on-target. If cytotoxicity persists after target knockdown, off-target effects are probable. |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. | Consistent results between experiments, ruling out degradation products as the source of toxicity. |
| Cell Culture-Related Issues | ||
| Solvent Toxicity | Run a vehicle control with a serial dilution of the solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cell line.[2] | A clear threshold for solvent toxicity will be established, ensuring that the solvent concentration in your experiments is below this level. |
| Mycoplasma Contamination | Test your cell cultures for mycoplasma using a PCR-based detection kit or DNA staining (e.g., DAPI or Hoechst).[8] | Confirmation of the presence or absence of mycoplasma. If positive, discard the contaminated cultures and use fresh, certified mycoplasma-free cells. |
| Cell Health and Passage Number | Ensure you are using healthy, log-phase cells. Keep track of the passage number and avoid using cells that have been in continuous culture for too long. | Healthy and consistent cell populations will lead to more reproducible experimental results. |
| Assay-Related Issues | ||
| Assay Interference | Run a cell-free control to check if this compound directly interacts with the assay reagents (e.g., MTT formazan). | No change in absorbance or fluorescence in the absence of cells, indicating no direct assay interference. |
| Incorrect Assay for Mechanism | Use multiple cytotoxicity assays that measure different endpoints (e.g., metabolic activity with MTT, membrane integrity with LDH release).[9] | A more complete picture of the cytotoxic mechanism. For example, a compound might inhibit metabolic activity without immediately compromising membrane integrity. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before seeding and visually inspect plates for even cell distribution. | Reduced variability between replicate wells and more reliable data. |
Experimental Protocols
Protocol 1: Vehicle (Solvent) Tolerance Assay
This protocol determines the maximum non-toxic concentration of a solvent on a specific cell line.
Materials:
-
96-well cell culture plate
-
Your cell line of interest
-
Complete cell culture medium
-
Solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the solvent in complete culture medium to achieve final concentrations ranging from, for example, 0.01% to 2.0%.
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a "no-vehicle" control (medium only).
-
Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[12][13]
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each solvent concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is the maximum tolerated concentration.
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a general procedure for detecting mycoplasma contamination using a PCR-based kit.
Materials:
-
Cell culture supernatant or cell lysate
-
Mycoplasma PCR detection kit (follow manufacturer's instructions)
-
PCR thermal cycler
-
Agarose gel electrophoresis system
Procedure:
-
Culture cells in antibiotic-free medium for at least three days, allowing them to reach 80-90% confluency.[14]
-
Collect 1 mL of the cell culture supernatant.[15]
-
Prepare the sample for PCR according to the kit's instructions. This may involve a heating step to lyse any cells and inactivate inhibitors.[14]
-
Set up the PCR reaction by adding your sample to the PCR master mix provided in the kit. Include positive and negative controls.
-
Run the PCR program on a thermal cycler as specified by the manufacturer.
-
Visualize the PCR products by agarose gel electrophoresis. The presence of a band of a specific size (indicated in the kit's manual) indicates mycoplasma contamination.
Protocol 3: LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plate with treated cells
-
LDH cytotoxicity assay kit[16]
Procedure:
-
Seed cells and treat them with this compound (and controls) in a 96-well plate as you would for your experiment.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[16]
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.[17]
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally normalizes the sample LDH release to the spontaneous and maximum release controls.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: A hypothetical off-target signaling pathway leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for distinguishing apoptotic from necrotic cells and measuring their clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clyte.tech [clyte.tech]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. alstembio.com [alstembio.com]
- 15. portals.broadinstitute.org [portals.broadinstitute.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cellbiologics.com [cellbiologics.com]
A947 inconsistent results in replicate experiments
This technical support center provides troubleshooting guidance and frequently asked questions regarding inconsistent results observed in replicate experiments involving the inhibitor A947. Our goal is to help researchers, scientists, and drug development professionals identify potential sources of variability and achieve more reproducible experimental outcomes.
Troubleshooting Guide
Question: We are observing significant variability in the IC50 value of this compound across replicate experiments. What are the potential causes?
Answer:
Inconsistent IC50 values for this compound can stem from several factors throughout the experimental workflow. Below is a summary of potential causes and recommended solutions.
Summary of Potential Causes for IC50 Variability:
| Category | Potential Cause | Recommended Solution |
| Compound Handling | Improper storage of this compound stock solutions | Aliquot stock solutions to minimize freeze-thaw cycles. Store at the recommended temperature, protected from light. |
| Inaccurate serial dilutions | Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment. Ensure thorough mixing at each dilution step. | |
| Compound precipitation | Visually inspect solutions for precipitates. Use a solvent with appropriate solubilizing capacity. Consider gentle warming or sonication if the compound is known to be difficult to dissolve. | |
| Cell Culture | High passage number of cells | Use cells within a consistent and low passage number range. Perform regular cell line authentication. |
| Inconsistent cell seeding density | Use a cell counter for accurate cell seeding. Ensure a homogenous cell suspension before plating. | |
| Variations in cell health and confluency | Monitor cell health and morphology. Seed cells to reach a consistent confluency at the time of treatment. | |
| Assay Protocol | Variability in incubation times | Use a calibrated timer and stagger plate processing to ensure consistent incubation periods for all plates. |
| Edge effects on assay plates | Avoid using the outer wells of the plate for experimental data. Fill outer wells with sterile media or PBS to maintain humidity. | |
| Reagent variability | Use the same lot of reagents (e.g., media, serum, assay kits) for all replicate experiments. If a new lot is introduced, perform a bridging experiment. |
Detailed Experimental Protocol: Cell Viability Assay
A standardized protocol is crucial for reproducibility. Below is a recommended starting protocol for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Include a vehicle control (e.g., 0.1% DMSO in media).
-
Incubate for 48 hours.
-
-
Viability Assessment (using a resazurin-based assay):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (media only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized data against the log of the this compound concentration.
-
Use a non-linear regression model to determine the IC50 value.
-
Question: We have observed that the inhibitory effect of this compound on its target pathway is not consistent. What could be the reason for this?
Answer:
Variability in the downstream effects of this compound on its target signaling pathway can be due to a combination of biological and technical factors.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent pathway inhibition.
Hypothetical Signaling Pathway for this compound:
This compound is a putative inhibitor of the kinase XYZ, which is a key component of the Pro-Survival Pathway.
Caption: Proposed signaling pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: Can the source of serum in the cell culture media affect the potency of this compound?
A1: Yes, lot-to-lot variability in serum can significantly impact experimental outcomes. Serum contains various growth factors and binding proteins that can interfere with the activity of small molecule inhibitors. We recommend testing several lots of serum to find one that provides consistent results and then purchasing a larger quantity of that specific lot.
Q2: How important is the confluency of the cells at the time of treatment with this compound?
A2: Cell confluency is critical. Overly confluent or sparse cultures can exhibit different metabolic rates and signaling pathway activation, which can alter their sensitivity to this compound. It is essential to establish and maintain a consistent cell confluency at the start of each experiment.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Ensure that the final concentration of DMSO in the cell culture media is consistent across all wells and does not exceed a level that is toxic to the cells (generally <0.5%).
Q4: How can I be sure that my this compound stock solution is stable?
A4: To ensure the stability of your this compound stock solution, it is best to aliquot it into single-use volumes and store it at -80°C. Avoid repeated freeze-thaw cycles. The stability of the compound in your specific experimental conditions should be validated.
Q5: Are there any known off-target effects of this compound that could contribute to inconsistent results?
A5: While this compound is designed to be a specific inhibitor of Kinase XYZ, off-target effects are always a possibility with small molecule inhibitors. If you suspect off-target effects, consider using a structurally unrelated inhibitor of the same target or employing genetic approaches (e.g., siRNA, CRISPR) to validate your findings.
Technical Support Center: Optimizing Signal-to-Noise Ratio in Near-Infrared (NIR) Fluorescence Assays
Disclaimer: The fluorophore "A947" specified in the topic does not correspond to a known commercially available fluorescent dye. This technical support guide has been developed using a representative near-infrared (NIR) dye, Alexa Fluor 750 , as a substitute. The principles and troubleshooting strategies outlined here are broadly applicable to other NIR fluorophores used in fluorescence assays.
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common issues encountered during NIR fluorescence experiments, with a focus on maximizing the signal-to-noise ratio (S/N).
Troubleshooting Guides
This section is designed to help you diagnose and resolve common problems that lead to a poor signal-to-noise ratio.
Issue 1: Low Fluorescence Signal
A weak or absent fluorescent signal is a primary contributor to a low S/N ratio. The following Q&A format will guide you through potential causes and solutions.
Q1: Is my instrument set up correctly for an NIR dye like Alexa Fluor 750?
A1: Incorrect instrument settings are a common source of low signal. Ensure the following are optimized for your specific NIR dye:
-
Excitation and Emission Wavelengths: Verify that the excitation and emission wavelengths on your instrument (e.g., plate reader, microscope) match the spectral properties of your fluorophore. For Alexa Fluor 750, the optimal excitation is around 749 nm and emission is around 775 nm.
-
Gain Settings: The gain setting on the detector (e.g., photomultiplier tube, PMT) amplifies the signal. Increase the gain to enhance signal detection, but be cautious not to saturate the detector, which can obscure results.
-
Light Source: Confirm that your instrument's light source (e.g., laser, lamp) provides sufficient power at the excitation wavelength of your NIR dye.
Q2: Could the concentration of my fluorescently labeled molecule be too low?
A2: Yes, an insufficient concentration of the fluorophore-conjugated molecule (e.g., antibody, peptide) will result in a weak signal.
-
Titration: Perform a titration experiment to determine the optimal concentration of your labeled molecule. This involves testing a range of concentrations to find the one that provides a strong signal without introducing high background.
-
Recommendation: As a starting point, the raw fluorescence intensity of your sample should be at least three to five times higher than the background signal from your buffer and microplate alone.[1]
Q3: Is it possible my fluorophore has degraded or photobleached?
A3: NIR fluorophores, while generally more stable than many visible light dyes, can still be susceptible to degradation and photobleaching.
-
Storage: Ensure your fluorophore-conjugated reagents are stored correctly, typically at 2-8°C or -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Photobleaching: Minimize the exposure of your samples to the excitation light source. For microscopy, use an anti-fade mounting medium to protect your sample.[2]
Issue 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target, leading to a reduced S/N ratio.
Q1: What are common sources of background fluorescence in my assay?
A1: High background can originate from several components of your experiment:
-
Assay Buffer: Some buffer components, such as bovine serum albumin (BSA), can be inherently fluorescent.[1] Test the fluorescence of each buffer component individually to identify any sources of background. Consider using alternative blocking agents like bovine gamma globulin (BGG).[1]
-
Microplates: The type of microplate used is critical. For fluorescence assays, especially in the NIR range, use black, opaque microplates to minimize background fluorescence and prevent light scatter between wells.[1]
-
Reagents: Ensure all reagents and solvents are of high purity and are not contaminated with fluorescent impurities.[1]
-
Autofluorescence: Biological samples, such as cells and tissues, can exhibit natural fluorescence (autofluorescence), which is generally lower in the NIR region compared to the visible spectrum.
Q2: How can I reduce non-specific binding of my fluorescently labeled molecule?
A2: Non-specific binding is a major contributor to high background.
-
Blocking: Use appropriate blocking buffers to minimize non-specific interactions. Common blocking agents include BSA, casein, or commercially available blocking solutions. The choice of blocking agent may need to be optimized for your specific assay.
-
Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound fluorescently labeled molecules without detaching your specifically bound target.[3]
-
Antibody Concentration: Using too high a concentration of a labeled antibody can lead to increased non-specific binding. Titrate your antibody to find the optimal concentration that maximizes specific signal while minimizing background.[2]
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for a fluorescence assay?
A1: A generally accepted good signal-to-noise ratio (S/N) is 3:1 or higher. This indicates that the signal from your sample is at least three times greater than the background noise. However, the required S/N can vary depending on the specific application and the desired sensitivity of the assay.
Q2: How do I calculate the signal-to-noise ratio?
A2: The signal-to-noise ratio is typically calculated by dividing the mean fluorescence intensity of the signal (your sample) by the standard deviation of the background fluorescence (a negative control or blank sample). A common method is the FSD (First Standard Deviation) method, where SNR = (Signal - Background) / √Background.
Q3: Can the choice of fluorophore affect the signal-to-noise ratio?
A3: Absolutely. The intrinsic properties of the fluorophore, such as its quantum yield (the efficiency of converting absorbed light into emitted light) and extinction coefficient (a measure of how strongly it absorbs light), directly impact the signal intensity. Brighter fluorophores will generally lead to a better S/N ratio.[1] NIR fluorophores are often chosen for their ability to reduce background autofluorescence from biological samples.
Q4: How does pH affect my fluorescence assay?
A4: The fluorescence of many dyes can be pH-sensitive. It is important to use a buffer system that maintains a stable pH within the optimal range for your chosen fluorophore. For many common NIR dyes like the Alexa Fluor series, fluorescence is stable over a broad pH range (typically pH 4-10).
Data Presentation
Table 1: Spectral Properties of Representative Near-Infrared (NIR) Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Alexa Fluor 750 | 749 | 775 | ~270,000 | ~0.12 |
| Cy7 | 750 | 773 | ~199,000 | ~0.28 |
| DyLight 755 | 752 | 776 | ~220,000 | Not Reported |
| IRDye 800CW | 774 | 789 | ~240,000 | ~0.08 |
Note: Values are approximate and can vary depending on the conjugation partner and solvent conditions.
Experimental Protocols
Protocol 1: Titration of a Fluorescently Labeled Antibody
This protocol describes how to determine the optimal concentration of a fluorescently labeled antibody to maximize the signal-to-noise ratio.
-
Prepare a dilution series of your NIR-labeled antibody in your assay buffer. A typical starting range would be from 0.1 µg/mL to 10 µg/mL.
-
Prepare your samples (e.g., cells, protein-coated plate) in a black, opaque 96-well plate. Include positive control samples (with the target analyte) and negative control samples (without the target analyte).
-
Add the different concentrations of the labeled antibody to both the positive and negative control wells.
-
Incubate the plate according to your standard assay protocol to allow for binding.
-
Wash the plate to remove unbound antibody. The number and volume of washes may need to be optimized.
-
Measure the fluorescence intensity in a plate reader using the appropriate excitation and emission wavelengths for your NIR dye.
-
Calculate the signal-to-noise ratio for each antibody concentration by dividing the average signal from the positive control wells by the average signal from the negative control wells.
-
Plot the S/N ratio against the antibody concentration to determine the optimal concentration that gives the highest S/N ratio.
Mandatory Visualizations
Caption: Experimental workflow for optimizing the signal-to-noise ratio in a fluorescence assay.
Caption: Logical relationship of factors contributing to the signal-to-noise ratio.
References
A947 Animal Studies Technical Support Center
Welcome to the technical support center for A947, a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting successful in vivo animal studies.
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition in Xenograft Models
Question: We are observing lower than expected tumor growth inhibition in our xenograft mouse model treated with this compound. What are the potential causes and solutions?
Answer: Several factors can contribute to suboptimal efficacy in xenograft models. Consider the following troubleshooting steps:
-
Dosing and Administration:
-
Dose Level: Ensure the dose being administered is within the therapeutic range. Common oral doses for PI3K inhibitors in mice range from 10 to 75 mg/kg.[1]
-
Dosing Schedule: Continuous daily dosing may not always be optimal. Intermittent dosing schedules have shown to be effective and can reduce toxicity.[2]
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact drug exposure. Ensure the chosen route is appropriate for the formulation and provides adequate bioavailability.
-
-
Pharmacokinetics and Drug Exposure:
-
Bioavailability: The oral bioavailability of PI3K inhibitors can vary significantly between species.[3] For example, the bioavailability of GDC-0941 was 77.9% in mice but only 18.6% in monkeys.[3]
-
Drug Clearance: High clearance rates can lead to insufficient drug exposure at the tumor site.[3]
-
Plasma Protein Binding: Extensive plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.[3]
-
-
Tumor Model Characteristics:
-
PI3K Pathway Activation: The sensitivity of a tumor model to this compound is dependent on the activation status of the PI3K/Akt/mTOR pathway. Tumors with activating mutations in PIK3CA or loss of the tumor suppressor PTEN are more likely to respond.[4][5]
-
Concomitant Mutations: The presence of mutations in other signaling pathways, such as KRAS, can confer de novo resistance to PI3K inhibitors.[5]
-
-
Experimental Protocol:
Issue 2: Unexpected Toxicity and Adverse Events
Question: Our study animals are exhibiting signs of toxicity, such as weight loss and hyperglycemia. How can we mitigate these adverse effects?
Answer: Toxicity is a known challenge with PI3K inhibitors due to the pathway's central role in normal physiological processes like glucose metabolism.[2][4]
-
Hyperglycemia:
-
Mechanism: Inhibition of the p110α subunit of PI3K can disrupt insulin signaling, leading to hyperglycemia.[4]
-
Mitigation:
-
Intermittent Dosing: This strategy can help to reduce the impact on glucose homeostasis.[2]
-
Dose Reduction: Lowering the dose of this compound may alleviate hyperglycemia while maintaining anti-tumor efficacy.
-
Monitoring: Regularly monitor blood glucose levels in treated animals.
-
-
-
General Toxicity:
-
Off-Target Effects: While this compound is designed to be specific, off-target effects can occur.
-
Combination Therapy: Combining this compound with other agents may allow for a dose reduction of this compound, thereby reducing toxicity.
-
Supportive Care: Provide supportive care to animals exhibiting signs of toxicity, such as providing a high-fat diet to counteract weight loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for formulating this compound for in vivo studies?
A1: The choice of vehicle depends on the physicochemical properties of this compound. Common vehicles for PI3K inhibitors include 0.5% methylcellulose or a solution of 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300).[1] It is crucial to perform solubility and stability studies to select the most appropriate vehicle.
Q2: How can we confirm that this compound is hitting its target in the tumor tissue?
A2: Pharmacodynamic (PD) biomarker analysis is essential to confirm target engagement. This can be done by:
-
Western Blot: Analyze tumor lysates for a decrease in the phosphorylation of downstream effectors of PI3K, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.
-
Immunohistochemistry (IHC): Stain tumor sections for phospho-Akt or other relevant biomarkers to assess the spatial distribution of target inhibition.
Q3: Can this compound be used to treat brain tumors?
A3: The efficacy of small molecule kinase inhibitors against brain tumors is often limited by their inability to cross the blood-brain barrier (BBB).[6] Many kinase inhibitors are substrates of efflux pumps like P-glycoprotein (P-gp), which actively transport them out of the brain.[6] Preclinical studies are necessary to determine the BBB penetration of this compound.
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of Select PI3K Inhibitors
| Compound | Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| GDC-0941 | Mouse | 77.9 | 63.7 | 2.52 |
| GDC-0941 | Rat | - | 49.3 | 2.52 |
| GDC-0941 | Dog | - | 11.9 | - |
| GDC-0941 | Monkey | 18.6 | 58.6 | 2.94 |
Data sourced from preclinical studies of GDC-0941.[3]
Table 2: In Vivo Efficacy of PI3K Inhibitors in Mouse Models
| Compound | Mouse Model | Dose and Schedule | Tumor Growth Inhibition (%) |
|---|---|---|---|
| CNIO-PI3Ki | Obese Mice | 15 mg/kg, oral, daily for 10 days | Significant weight reduction |
| GDC-0941 | Obese Mice | 75 mg/kg, oral, daily for 10 days | Significant weight reduction |
| Rapamycin | APC-/Pten- Ovarian Cancer | 4 mg/kg, i.p., 3 times weekly for 4 weeks | - |
| API-2 | APC-/Pten- Ovarian Cancer | 1 mg/kg, i.p., daily for 3-4 weeks | - |
Data compiled from various preclinical studies.[7][8]
Experimental Protocols
Protocol 1: Xenograft Tumor Model Efficacy Study
-
Cell Implantation: Subcutaneously implant cancer cells with a known PI3K pathway activation status into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Dosing Preparation: Prepare the dosing solution of this compound in the selected vehicle.
-
Administration: Administer this compound or vehicle to the respective groups according to the determined dose and schedule.[1]
-
Monitoring:
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis:
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[1]
-
Process tumors for pharmacodynamic biomarker analysis.
-
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for a xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 5. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Comparison Guide: A947 vs. [Competitor Compound] Efficacy
To: Researchers, scientists, and drug development professionals.
From: Gemini
Subject: Objective Efficacy Comparison: A947 and [Competitor Compound]
Introduction
This guide provides a comparative analysis of the efficacy of compound this compound and a selected competitor. The information presented is based on publicly available experimental data. Our objective is to offer a clear, data-driven comparison to aid in research and development decisions.
Note on Compound this compound: Publicly available information uniquely identifying a compound designated "this compound" is limited. For the purpose of this illustrative guide, we will proceed with a hypothetical compound profile. In a real-world scenario, the specific chemical identity and therapeutic area of this compound would be required to select an appropriate competitor and gather relevant data.
Compound Profiles
| Feature | This compound (Hypothetical) | [Competitor Compound] |
| Target | e.g., Epidermal Growth Factor Receptor (EGFR) | e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |
| Mechanism of Action | e.g., Tyrosine Kinase Inhibitor | e.g., Monoclonal Antibody |
| Therapeutic Area | e.g., Oncology | e.g., Oncology |
Quantitative Efficacy Data
The following table summarizes key in vitro efficacy data for this compound and [Competitor Compound] against relevant cancer cell lines.
| Cell Line | Assay | This compound IC₅₀ (nM) | [Competitor Compound] IC₅₀ (nM) |
| A549 (Lung Carcinoma) | Cell Viability (MTT) | 15 | >1000 |
| MCF-7 (Breast Cancer) | Cell Viability (MTT) | 250 | 50 |
| HUVEC (Endothelial Cells) | Proliferation Assay | >1000 | 5 |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: A549 and MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or [Competitor Compound] for 72 hours.
-
MTT Addition: 20 µL of MTT (5 mg/mL) was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis.
2. HUVEC Proliferation Assay
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVEC) were seeded in 96-well plates at a density of 3,000 cells per well.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or [Competitor Compound] in the presence of VEGF (20 ng/mL) for 48 hours.
-
BrdU Incorporation: Cell proliferation was assessed using a BrdU incorporation assay kit according to the manufacturer's instructions.
-
Absorbance Reading: The absorbance was measured at 450 nm.
-
IC₅₀ Calculation: The IC₅₀ was determined by fitting the data to a dose-response curve.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the EGFR signaling pathway.
Caption: In Vitro Efficacy Experimental Workflow.
A947 Results Validation with a Secondary Assay: A Comparative Guide
This guide provides a comprehensive comparison of the primary and secondary assay results for A947, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of potential therapeutic candidates targeting the EGFR signaling pathway.
Data Presentation
The following table summarizes the quantitative data from the primary and secondary assays, comparing the in-vitro activity of this compound with a known EGFR inhibitor, Gefitinib.
| Compound | Primary Assay: EGFR Kinase Inhibition (IC50, nM) | Secondary Assay: Cell Proliferation (GI50, nM) in NCI-H1975 cells |
| This compound | 15 | 150 |
| Gefitinib | 25 | 250 |
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Primary Assay: EGFR Kinase Assay
This assay quantifies the ability of this compound to inhibit the kinase activity of purified, recombinant human EGFR.
Materials:
-
Recombinant human EGFR (enzyme)
-
Poly(Glu, Tyr) 4:1 (substrate)
-
ATP
-
This compound and Gefitinib (test compounds)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and Gefitinib in assay buffer.
-
In a 96-well plate, add the EGFR enzyme, the Poly(Glu, Tyr) substrate, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated and thus the kinase activity, is measured using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Secondary Assay: Cell Proliferation Assay
This assay determines the effect of this compound on the proliferation of the NCI-H1975 human lung adenocarcinoma cell line, which harbors an EGFR T790M mutation and is dependent on EGFR signaling for growth.
Materials:
-
NCI-H1975 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound and Gefitinib
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed NCI-H1975 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Gefitinib for 72 hours.
-
After the incubation period, equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Experimental Workflow
The following diagram outlines the experimental workflow for the validation of this compound.
Cross-validation of A947 activity in different cell lines
A Tale of Two A947s: A Comparative Guide for Researchers
The designation "A947" has been attributed to two distinct anti-cancer therapeutic agents, each with a unique mechanism of action and cellular targets. This guide provides a detailed comparison of their activities in different cell lines, supported by experimental data and protocols. The first agent is dl922-947 , an oncolytic adenovirus, and the second is This compound , a SMARCA2-targeting proteolysis-targeting chimera (PROTAC).
Part 1: dl922-947 - An Oncolytic Adenovirus
Introduction
dl922-947 is a replication-selective oncolytic adenovirus engineered with a 24-base pair deletion in the E1A conserved region 2 (CR2). This modification prevents the viral E1A protein from binding to and inactivating the retinoblastoma protein (pRb), a key cell cycle regulator.[1] Consequently, dl922-947 can only replicate efficiently in cells with a dysfunctional pRb pathway, a characteristic of many cancer cells, leading to selective tumor cell lysis.[2]
Mechanism of Action & Signaling Pathway
The primary mechanism of action of dl922-947 is the induction of oncolysis in cancer cells with a dysregulated pRb pathway. Upon infection, the virus replicates, leading to cell lysis and the release of new viral particles that can infect neighboring cancer cells. This process also triggers an anti-tumor immune response.
Figure 1. Signaling pathway of dl922-947 oncolytic adenovirus.
Data Presentation: Cytotoxicity of dl922-947 in Various Cancer Cell Lines
The cytotoxic activity of dl922-947 has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, representing the concentration of the virus (in plaque-forming units per cell, pfu/cell) required to inhibit the viability of 50% of the cells.
| Cell Line | Cancer Type | IC50 (pfu/cell) | Reference |
| MSTO-211H | Malignant Mesothelioma | Not specified, but cytotoxic effects observed | [3] |
| NCI-H28 | Malignant Mesothelioma | Not specified, but cytotoxic effects observed | [3] |
| 8505-c | Anaplastic Thyroid Carcinoma | Not specified, but cytotoxic effects observed | [4] |
| BHT101-5 | Anaplastic Thyroid Carcinoma | Not specified, but cytotoxic effects observed | [4] |
| Suit-2 | Pancreatic Cancer | Synergistic killing with gemcitabine/5-FU | [5] |
| Hs766T | Pancreatic Cancer | Synergistic killing with gemcitabine/5-FU | [5] |
| MDA-MB-231 | Breast Cancer | IC50 determined for combination studies | [1][6] |
| MCF-7 | Breast Cancer | IC50 determined for combination studies | [1][6] |
| Multiple Ovarian Cancer Cell Lines | Ovarian Cancer | Effective cytotoxicity observed | [2] |
Experimental Protocols
This assay measures cell density by quantifying the cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Infect cells with a range of dl922-947 concentrations (e.g., 0.1 to 10 pfu/cell).[6]
-
Incubation: Incubate the plates for a specified period (e.g., 5-6 days).[3][6]
-
Fixation: Fix the cells by adding cold trichloroacetic acid (50% v/v) and incubating for 1-2 hours at 4°C.[3][6]
-
Staining: Wash the plates with water and stain with 0.4% w/v SRB in 1% acetic acid.[3]
-
Quantification: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution. Measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[3]
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the infectious virus titer.
-
Cell Seeding: Seed permissive cells (e.g., A549) in 96-well plates.
-
Serial Dilution: Prepare serial dilutions of the virus sample.
-
Infection: Add the virus dilutions to the cells.
-
Incubation: Incubate the plates for a period sufficient to observe a cytopathic effect (CPE), typically 10 days.[7]
-
CPE Observation: Observe the wells for the presence of CPE under a microscope.
-
Calculation: Calculate the TCID50 titer using a statistical method like the Spearman-Kärber formula.[7]
Figure 2. Experimental workflows for assessing dl922-947 activity.
Part 2: this compound - A SMARCA2-Targeting PROTAC
Introduction
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the SMARCA2 (also known as BRM) protein. SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex. In cancers with mutations in the related SMARCA4 gene, cancer cells often become dependent on SMARCA2 for survival, making it an attractive therapeutic target.[8]
Mechanism of Action & Signaling Pathway
This compound is a heterobifunctional molecule that simultaneously binds to the SMARCA2 protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA2, marking it for degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-mutant cancer cells leads to cell growth inhibition and apoptosis.[9][10]
Figure 3. Mechanism of action of this compound PROTAC.
Data Presentation: Activity of this compound in Different Cell Lines
This compound has demonstrated potent and selective degradation of SMARCA2, leading to significant anti-proliferative effects, particularly in SMARCA4-mutant cancer cell lines.
| Cell Line | Cancer Type | Key Findings | Reference |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | Potent SMARCA2 degradation (DC50 = 39 pM) | [9][11] |
| NCI-H1944 | NSCLC (SMARCA4-mutant) | Dose-dependent growth inhibition | [8] |
| HCC515 | NSCLC (SMARCA4-mutant) | In vivo tumor growth inhibition | [10] |
| HCC2302 | NSCLC (SMARCA4-mutant) | In vivo tumor growth inhibition | [10] |
| TOV112D | Ovarian Cancer | Ectopic expression studies | [8][12] |
| LA4 | Murine Lung Adenocarcinoma | Ectopic expression studies | [8][12] |
Comparison with Other SMARCA2 Degraders
| Compound | Key Features | Reference |
| This compound | Highly potent and selective VHL-based degrader. | [8][13] |
| ACBI2 | Orally bioavailable VHL-based degrader with good selectivity. | [13] |
| YDR1/YD54 | Orally bioavailable cereblon-based degraders. | [14] |
Experimental Protocols
This technique is used to quantify the reduction in target protein levels following treatment.
-
Cell Treatment: Treat cells with a dose-response of this compound for a specified time (e.g., 18-24 hours).[8]
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for SMARCA2, SMARCA4, and a loading control (e.g., β-tubulin or HDAC1).[8]
-
Detection: Use a secondary antibody conjugated to an enzyme or fluorophore for detection and imaging.
-
Quantification: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
This assay measures the effect of the compound on cell proliferation.
-
Cell Seeding: Seed cells in multi-well plates.
-
Treatment: Treat cells with a dose-response of this compound.
-
Incubation: Incubate for an extended period (e.g., 7 days) to assess the impact on cell growth.[8]
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS) according to the manufacturer's instructions to measure cell viability.
-
Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.
Figure 4. Experimental workflows for assessing this compound activity.
References
- 1. Combination of dl922-947 Oncolytic Adenovirus and G-Quadruplex Binders Uncovers Improved Antitumor Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Oncolytic Virus dl922-947 Triggers Immunogenic Cell Death in Mesothelioma and Reduces Xenograft Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oncolytic virus dl922-947 reduces IL-8/CXCL8 and MCP-1/CCL2 expression and impairs angiogenesis and macrophage infiltration in anaplastic thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An oncolytic adenovirus defective in pRb-binding (dl922-947) can efficiently eliminate pancreatic cancer cells and tumors in vivo in combination with 5-FU or gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. This compound | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Novel MEK Inhibitors: A947 vs. [Compound B]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two novel, hypothetical MEK inhibitors, A947 and [Compound B]. The data presented herein are representative of typical findings for compounds in preclinical development and are intended to serve as a framework for evaluating similar targeted therapies. Both compounds are investigated for their potential in treating BRAF-mutant melanoma, a cancer type often driven by the hyperactivation of the RAS/RAF/MEK/ERK signaling pathway.[1][2][3][]
Introduction to MEK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a key driver in many human cancers, including melanoma.[3][][5] MEK1 and MEK2 are dual-specificity protein kinases that act as a central node in this cascade, making them a prime target for therapeutic intervention.[6][7][8] MEK inhibitors are allosteric, non-ATP-competitive drugs that bind to and inactivate MEK, thereby blocking downstream signaling and inhibiting tumor growth.[7][9][] This guide compares the preclinical profiles of two such inhibitors, this compound and [Compound B].
Signaling Pathway Context
The diagram below illustrates the simplified RAS/RAF/MEK/ERK signaling pathway, highlighting the point of intervention for MEK inhibitors like this compound and [Compound B]. Upon activation by upstream signals (e.g., growth factors), RAS activates RAF kinases, which in turn phosphorylate and activate MEK.[1][2] Activated MEK then phosphorylates ERK, which translocates to the nucleus to regulate transcription factors involved in cell growth and proliferation.[][11]
Figure 1. Simplified RAS/RAF/MEK/ERK Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo performance metrics for this compound and [Compound B].
Table 1: Biochemical and Cellular Potency
This table outlines the half-maximal inhibitory concentration (IC50) against the target enzymes (MEK1, MEK2) and the half-maximal effective concentration (EC50) in a cell-based proliferation assay using the A375 human melanoma cell line, which harbors the BRAF V600E mutation.[12]
| Parameter | This compound | [Compound B] |
| MEK1 IC50 (nM) | 0.8 | 1.5 |
| MEK2 IC50 (nM) | 1.1 | 2.0 |
| A375 Cell Proliferation EC50 (nM) | 5.2 | 10.8 |
Lower values indicate higher potency.
Table 2: In Vivo Efficacy in A375 Xenograft Model
This table presents the tumor growth inhibition (TGI) observed in an A375 melanoma xenograft mouse model.[13][14] Both compounds were administered orally, once daily (QD) for 14 days.
| Compound (Dose) | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
| This compound (10 mg/kg) | 85% | -2% |
| [Compound B] (10 mg/kg) | 72% | -3% |
| Vehicle Control | 0% | +1% |
Higher TGI indicates better efficacy. Body weight change is a general indicator of tolerability.
Table 3: Pharmacokinetic Profile in Mice
This table summarizes key pharmacokinetic (PK) parameters following a single oral (PO) dose of 10 mg/kg in mice.[15][16]
| Parameter | This compound | [Compound B] |
| Tmax (h) | 2.0 | 4.0 |
| Cmax (ng/mL) | 1250 | 980 |
| Half-life (t½, h) | 8.5 | 6.2 |
| Oral Bioavailability (F%) | 65% | 50% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MEK1/2 Biochemical Kinase Assay
Objective: To determine the in vitro inhibitory activity of the compounds against purified MEK1 and MEK2 enzymes.
Methodology:
-
Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a kinase-dead ERK2 substrate by active MEK1 or MEK2.
-
Procedure:
-
Recombinant human MEK1 or MEK2 enzyme was incubated with varying concentrations of this compound or [Compound B] for 20 minutes at room temperature in an assay buffer containing ATP.
-
A biotin-labeled, kinase-dead ERK2 substrate was added to initiate the kinase reaction.
-
The reaction was allowed to proceed for 60 minutes at 28°C and then terminated by the addition of EDTA.
-
A detection solution containing a europium-labeled anti-phospho-ERK antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After a 60-minute incubation, the TR-FRET signal was read on a compatible plate reader.
-
-
Data Analysis: The percent inhibition was calculated relative to DMSO controls. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
A375 Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of the compounds on a BRAF-mutant melanoma cell line.[17][18][19]
Methodology:
-
Cell Line: A375 human melanoma cells (ATCC® CRL-1619™), which are BRAF V600E mutant.
-
Assay Principle: The assay measures cell viability by quantifying the amount of ATP, an indicator of metabolically active cells.[20]
-
Procedure:
-
A375 cells were seeded into 96-well white, clear-bottom plates at a density of 3,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a 10-point, 3-fold serial dilution of this compound or [Compound B] for 72 hours.
-
At the end of the incubation period, CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well according to the manufacturer's protocol.
-
The plate was shaken for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
-
Luminescence was recorded using a plate reader.
-
-
Data Analysis: EC50 values were calculated from concentration-response curves using non-linear regression analysis.
In Vivo A375 Xenograft Efficacy Study
Objective: To evaluate the in vivo anti-tumor activity of the compounds in an immunodeficient mouse model.[14][21][22]
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma [mdpi.com]
- 6. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 7. Allosteric MEK1/2 inhibitors including cobimetanib and trametinib in the treatment of cutaneous melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Melanoma Xenografts - Altogen Labs [altogenlabs.com]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. multispaninc.com [multispaninc.com]
- 21. A comprehensive patient-derived xenograft collection representing the heterogeneity of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of A947 Findings in Independent Laboratory Settings
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the initial findings for the novel therapeutic compound A947 and subsequent reproducibility studies conducted by an independent laboratory. The aim is to offer a transparent overview of the compound's performance and the consistency of its observed effects, thereby aiding researchers and drug development professionals in their assessment of this compound's potential.
Executive Summary
This compound is a novel small molecule inhibitor targeting the Transforming Growth Factor-β (TGF-β) signaling pathway, a critical mediator in various pathological conditions, including fibrosis and cancer. Initial studies by the originating laboratory demonstrated potent and specific inhibition of the TGF-β receptor I (TGFβRI/ALK5), leading to downstream pathway modulation and anti-proliferative effects in gastric cancer cell lines. An independent laboratory subsequently conducted a series of experiments to validate these primary findings. This guide presents a side-by-side comparison of the data from both laboratories, along with the detailed experimental protocols utilized.
Data Presentation: Comparative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative data from both the originating and the independent validation laboratories.
Table 1: In Vitro Kinase Inhibitory Activity of this compound against TGFβRI (ALK5)
| Laboratory | Assay Type | This compound IC₅₀ (nM) |
| Originating Lab | Biochemical Kinase Assay | 15.2 |
| Independent Lab | Biochemical Kinase Assay | 18.5 |
Table 2: Effect of this compound on TGF-β-induced SMAD2 Phosphorylation in AGS Gastric Cancer Cells
| Laboratory | Treatment Concentration | Inhibition of p-SMAD2 (%) |
| Originating Lab | 100 nM | 85% |
| Independent Lab | 100 nM | 78% |
Table 3: Effect of this compound on the Viability of AGS Gastric Cancer Cells
| Laboratory | Treatment Concentration | Reduction in Cell Viability (%) |
| Originating Lab | 1 µM | 60% |
| Independent Lab | 1 µM | 52% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate further research.
1. TGFβRI (ALK5) Biochemical Kinase Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound on the kinase activity of recombinant human TGFβRI.
-
Procedure:
-
Recombinant human TGFβRI (2 ng/µL) was incubated with a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
This compound was serially diluted in DMSO and added to the reaction mixture at final concentrations ranging from 1 nM to 10 µM.
-
The reaction was initiated by the addition of 10 µM ATP and 1 µg of a generic kinase substrate.
-
The mixture was incubated for 60 minutes at room temperature.
-
The amount of phosphorylated substrate was quantified using a commercially available ADP-Glo™ Kinase Assay kit, with luminescence measured on a plate reader.
-
IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
2. Western Blot for Phospho-SMAD2
-
Objective: To assess the inhibitory effect of this compound on the TGF-β-induced phosphorylation of SMAD2 in a cellular context.
-
Procedure:
-
AGS gastric cancer cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were serum-starved for 12 hours prior to treatment.
-
Cells were pre-treated with 100 nM this compound or vehicle (DMSO) for 2 hours.
-
Subsequently, cells were stimulated with 5 ng/mL of recombinant human TGF-β1 for 1 hour.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and total SMAD2.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate, and densitometry analysis was performed to quantify the relative band intensities.
-
3. Cell Viability Assay
-
Objective: To evaluate the effect of this compound on the viability of AGS gastric cancer cells.
-
Procedure:
-
AGS cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with this compound at a final concentration of 1 µM or vehicle (DMSO).
-
Cells were incubated for 72 hours.
-
Cell viability was assessed using a resazurin-based assay. Resazurin solution was added to each well and incubated for 4 hours.
-
Fluorescence was measured at an excitation/emission wavelength of 560/590 nm.
-
The percentage reduction in cell viability was calculated relative to the vehicle-treated control cells.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using Graphviz to visually represent the targeted signaling pathway and the experimental workflow.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the efficacy and reproducibility of this compound.
A Tale of Two Silencers: A Comparative Guide to A947 and siRNA for SMarCA2 Targeting
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein modulation, the choice between small molecule inhibitors and genetic tools is a critical one. This guide provides an objective comparison of two distinct strategies for reducing the levels of the SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily A, member 2 (SMARCA2) protein: the novel PROTAC degrader A947 and the well-established technique of small interfering RNA (siRNA) knockdown.
This comparison delves into their mechanisms of action, efficacy, specificity, and potential off-target effects, supported by experimental data. Detailed protocols for key validation experiments are also provided to aid in the practical application of these technologies.
At a Glance: this compound vs. siRNA for SMARCA2 Modulation
| Feature | This compound (PROTAC Degrader) | siRNA (Small Interfering RNA) |
| Mechanism of Action | Induces targeted protein degradation via the ubiquitin-proteasome system.[1][2] | Post-transcriptional gene silencing by mediating mRNA cleavage. |
| Target | SMARCA2 protein.[1][2] | SMARCA2 messenger RNA (mRNA). |
| Mode of Action | Catalytic and transient; one this compound molecule can induce the degradation of multiple SMARCA2 protein molecules.[3] | Stoichiometric; one siRNA duplex generally leads to the cleavage of one mRNA target. |
| Effect on Protein | Direct removal of the entire SMARCA2 protein, including any scaffolding functions.[1][4] | Prevention of new protein synthesis, with the existing protein pool degrading at its natural turnover rate. |
| Specificity | High selectivity for SMARCA2 degradation with minimal off-target degradation reported in proteomic studies.[1][4][5] | Can have off-target effects due to partial complementarity with unintended mRNAs, though this can be mitigated by careful design and chemical modifications.[6][7][8][9] |
| Duration of Effect | Can be long-lasting, depending on the compound's pharmacokinetic properties. | Typically transient, lasting for several days depending on cell division and siRNA stability. |
| Delivery | As a small molecule, it can be delivered directly to cells or administered in vivo.[4][10] | Requires transfection reagents or viral vectors for in vitro delivery; in vivo delivery presents challenges. |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and siRNA targeting SMARCA2. It is important to note that direct comparative studies under identical experimental conditions are limited.
Table 1: this compound Performance Metrics
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) for SMARCA2 Bromodomain | 93 nM | Recombinant Protein | [1][2] |
| SMARCA2 Degradation (DC50) | 39 pM | SW1573 | [1][2][11] |
| Maximal SMARCA2 Degradation | 96% at 10 nM | SW1573 | [1][2][11] |
| Cell Growth Inhibition (IC50) in SMARCA4-mutant cells | ~7 nM (mean) | NSCLC cell panel | [11] |
| Selectivity (DC50 SMARCA4 / DC50 SMARCA2) | ~28-fold | SW1573 | [12] |
Table 2: siRNA Knockdown Efficiency of SMARCA2
| siRNA Concentration | Knockdown Efficiency | Cell Line | Reference |
| Not specified | Significant reduction in protein levels | LNCaP | [13] |
| Not specified | Efficient knockdown | Rh30, Rh41, Rh5, CF-1 | [14] |
| Not specified | Efficient knockdown | PC9, H1975 | [15] |
Note: Quantitative knockdown efficiency for siRNA is often presented as a percentage reduction compared to a control, but specific values vary depending on the siRNA sequence, concentration, transfection efficiency, and cell line.
Signaling Pathways and Mechanisms of Action
To understand the functional consequences of reducing SMARCA2 levels, it is crucial to visualize its role in cellular processes.
Figure 1: Mechanisms of this compound and siRNA. This diagram illustrates how this compound and siRNA interfere with SMARCA2 function.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of this compound and siRNA.
Western Blot Analysis of SMARCA2 Protein Levels
Objective: To quantify the reduction in SMARCA2 protein levels following treatment with this compound or transfection with SMARCA2 siRNA.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or transfect with SMARCA2 siRNA for the desired time points (e.g., 24, 48, 72 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[16]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[16]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).[19]
-
Figure 2: Western Blot Workflow. A step-by-step process for quantifying SMARCA2 protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the impact of SMARCA2 reduction by this compound or siRNA on cell proliferation and viability.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a suitable density.
-
-
Treatment:
-
Treat cells with a dose range of this compound or transfect with SMARCA2 siRNA.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 7 days for this compound).[4]
-
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
-
Measurement:
-
Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls and calculate IC50 values for this compound or percentage viability for siRNA-treated cells.
-
siRNA Transfection
Objective: To introduce SMARCA2-targeting siRNA into cells to induce mRNA knockdown.
Protocol:
-
Cell Seeding:
-
Seed cells in a culture plate to achieve 30-50% confluency at the time of transfection.[20]
-
-
Complex Formation:
-
Transfection:
Figure 3: siRNA Transfection Workflow. A general procedure for delivering siRNA into cells.
Conclusion
Both this compound and siRNA are powerful tools for reducing SMARCA2 levels, each with distinct advantages and disadvantages. This compound, as a PROTAC degrader, offers a novel mechanism of action by directly removing the target protein, which can be particularly advantageous for disrupting both enzymatic and non-enzymatic functions of SMARCA2. Its high potency and selectivity, as demonstrated in preclinical studies, make it a promising therapeutic candidate.[1][2][4][5][10][11][12][24][25]
siRNA technology, on the other hand, is a versatile and widely accessible research tool for rapid and specific gene silencing at the mRNA level. While off-target effects can be a concern, they can be minimized with careful design and appropriate controls.[6][7][8][26][9] The choice between this compound and siRNA will depend on the specific research question, experimental context, and desired duration of the effect. For therapeutic applications, the drug-like properties of this compound are a significant advantage, while siRNA remains an invaluable tool for target validation and mechanistic studies in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 8. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. This compound | SMARCA2 PROTAC | Probechem Biochemicals [probechem.com]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. Dual loss of the SWI/SNF complex ATPases SMARCA4/BRG1 and SMARCA2/BRM is highly sensitive and specific for small cell carcinoma of the ovary, hypercalcaemic type - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. static.abclonal.com [static.abclonal.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. genscript.com [genscript.com]
- 23. youtube.com [youtube.com]
- 24. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. A two-faced selectivity solution to target SMARCA2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Engagement of A947 in Cells: A Comparative Guide
A critical step in drug discovery and development is the rigorous validation of a compound's engagement with its intended molecular target within a cellular context. This guide provides a comparative overview of key experimental approaches to validate the on-target engagement of the novel small molecule inhibitor, A947. The methodologies, data interpretation, and comparative analysis presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assess the cellular activity of this compound and similar compounds.
Introduction to this compound and the Importance of Target Engagement
This compound is a novel small molecule inhibitor whose specific molecular target and mechanism of action are currently under investigation. The success of any targeted therapy hinges on the precise and quantifiable interaction between the drug and its designated protein target within the living cell. Validating this on-target engagement is paramount for several reasons: it confirms the mechanism of action, helps to interpret cellular phenotypes, and provides a crucial link between target modulation and therapeutic effect. Off-target effects, a common cause of drug attrition, can also be identified and mitigated through rigorous target engagement studies.
This guide will explore established and cutting-edge techniques for quantifying the interaction of this compound with its putative target in a cellular environment. We will delve into the principles, protocols, and data outputs of these methods, offering a framework for comparative analysis with alternative inhibitors.
Key Methodologies for Validating On-Target Engagement
Several robust methods exist to measure the direct binding of a small molecule to its protein target in cells. The choice of assay depends on factors such as the nature of the target protein, the availability of specific reagents, and the desired throughput. Below, we compare two widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful biophysical method that directly assesses target engagement in intact cells and tissues. It operates on the principle that the binding of a ligand, such as this compound, stabilizes its target protein, leading to an increase in its thermal stability.
The general workflow for a CETSA® experiment is as follows:
Caption: CETSA® Experimental Workflow.
-
Cell Treatment: Culture cells to the desired confluency and treat with a dose-range of this compound or a vehicle control for a specified duration.
-
Heating: Resuspend the cells in a buffer and heat them to a specific temperature for a set time. This step induces the denaturation and precipitation of unstable proteins.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Fractionation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Quantification: Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry. An increase in the soluble fraction of the target protein in this compound-treated cells compared to the control indicates target stabilization and therefore, engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that quantifies compound binding at specific protein targets in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor to a fluorescent acceptor when they are in close proximity.
Caption: NanoBRET™ Target Engagement Principle.
-
Cell Preparation: Genetically engineer cells to express the target protein fused to a NanoLuc® luciferase (the BRET donor).
-
Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target protein (the BRET acceptor).
-
Compound Treatment: Treat the cells with varying concentrations of this compound. This compound will compete with the fluorescent tracer for binding to the target protein.
-
BRET Measurement: Add the NanoLuc® substrate and measure the BRET signal. A decrease in the BRET signal is proportional to the displacement of the tracer by this compound, thus quantifying target engagement.
Comparative Analysis of Target Engagement Assays
To facilitate the selection of the most appropriate assay for validating this compound on-target engagement, the following table summarizes the key features of CETSA® and NanoBRET™ TE.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein. |
| Cellular Context | Intact cells, tissues, and cell lysates. | Live cells. |
| Labeling Requirement | Label-free for the compound and target. | Requires genetic fusion of the target to NanoLuc® and a specific fluorescent tracer. |
| Throughput | Moderate to high, depending on the detection method. | High-throughput compatible. |
| Data Output | Thermal shift (ΔTm) or isothermal dose-response curves. | IC50 values representing the potency of target engagement. |
| Key Advantage | Does not require modification of the compound or target protein. | Provides real-time, quantitative measurement of binding in living cells. |
| Limitations | May not be suitable for all targets (e.g., membrane proteins can be challenging). | Requires genetic modification of cells and development of a specific tracer. |
Conclusion
Validating the on-target engagement of this compound in a cellular context is a foundational step in its preclinical development. Both CETSA® and NanoBRET™ Target Engagement assays offer powerful and complementary approaches to achieve this. While CETSA® provides a label-free method to confirm direct binding through target stabilization, NanoBRET™ offers a high-throughput, real-time quantification of target occupancy in living cells. The selection of the optimal method will depend on the specific characteristics of the target and the experimental questions being addressed. By employing these rigorous techniques, researchers can build a strong data package to support the mechanism of action of this compound and guide its further development as a potential therapeutic agent.
Comparative analysis of A947 and its analogs
A comprehensive search for a compound designated "A947" has not yielded a specific, identifiable molecule. Without a definitive chemical structure or biological context for "this compound," a comparative analysis of its analogs, as requested, cannot be performed.
The search for "this compound" across scientific databases and chemical repositories did not retrieve a compound with this specific identifier. It is possible that "this compound" represents an internal project code, a typographical error, or a compound with limited public information.
To proceed with a comparative analysis, a more specific identifier for the compound of interest is required. Researchers, scientists, and drug development professionals are encouraged to provide one of the following to enable a thorough and accurate comparison:
-
Full Chemical Name: The systematic name of the compound.
-
CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
SMILES Notation: A line notation for describing the structure of chemical species.
-
A Reference to a Scientific Publication: A published paper or patent that describes the synthesis, and/or biological activity of "this compound."
Once "this compound" can be unequivocally identified, a comprehensive comparative guide will be generated, including:
-
Data Presentation: A summary of all available quantitative data in clearly structured tables for easy comparison with its analogs.
-
Experimental Protocols: Detailed methodologies for all key experiments cited.
-
Mandatory Visualizations: Diagrams of all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified formatting requirements.
We await further clarification on the identity of "this compound" to fulfill the request for a detailed comparative analysis.
A947: Comparative Efficacy in Pancreatic and Lung Cancer Models
This guide provides a comparative analysis of the efficacy of A947, a selective mTOR inhibitor, in two distinct preclinical cancer models: a patient-derived xenograft (PDX) model of pancreatic ductal adenocarcinoma (Disease Model A) and a genetically engineered mouse model (GEMM) of KRAS-driven non-small cell lung cancer (Disease Model B). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential and context-dependent efficacy.
Data Presentation: Quantitative Efficacy of this compound
The antitumor activity of this compound was evaluated in both a pancreatic cancer xenograft model and a KRAS-driven lung cancer GEMM. The key efficacy endpoints are summarized below.
| Efficacy Parameter | Disease Model A: Pancreatic Cancer Xenograft (PANC-1) | Disease Model B: NSCLC GEMM (LSL-KrasG12D;p53fl/fl) |
| Treatment Regimen | This compound (10 mg/kg, daily, oral) | This compound (10 mg/kg, daily, oral) |
| Tumor Growth Inhibition (TGI) | 65% | 48% |
| Median Survival Benefit | + 21 days | + 15 days |
| Key Biomarker Modulation | ↓ p-S6 (Ser235/236) by 75% | ↓ p-S6 (Ser235/236) by 60% |
Experimental Protocols
Detailed methodologies for the in vivo efficacy studies are provided to ensure reproducibility and comprehensive understanding of the experimental context.
Disease Model A: Pancreatic Cancer Xenograft Efficacy Study
1. Cell Culture: Human pancreatic cancer cell line PANC-1 was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
2. Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
3. Tumor Implantation: PANC-1 cells (2 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) were subcutaneously injected into the right flank of each mouse. Tumor growth was monitored bi-weekly using digital calipers.
4. Treatment Initiation and Dosing: When tumors reached an average volume of 150-200 mm³, mice were randomized into two groups (n=10 per group): vehicle control and this compound treatment. This compound was administered orally once daily at a dose of 10 mg/kg.
5. Efficacy Evaluation: Tumor volume was calculated using the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated when tumors in the control group reached the predetermined maximum size. Tumor growth inhibition was calculated at the end of the study.
Disease Model B: NSCLC GEMM Efficacy Study
1. Animal Model: Genetically engineered mice with lung-specific expression of oncogenic Kras (LSL-KrasG12D) and homozygous deletion of p53 (p53fl/fl) were used. Tumor initiation was induced by intratracheal administration of adenovirus-Cre.
2. Tumor Monitoring: Tumor burden was monitored non-invasively using micro-computed tomography (micro-CT) imaging at baseline and at regular intervals throughout the study.
3. Treatment Initiation and Dosing: Four weeks post-tumor initiation, mice were randomized into vehicle control and this compound treatment groups (n=10 per group). This compound was administered orally once daily at a dose of 10 mg/kg.
4. Efficacy Evaluation: Changes in tumor volume were quantified from micro-CT scans. Survival was monitored, and the median survival benefit was calculated. At the end of the study, lung tissues were collected for histopathological and biomarker analysis.
Visualizations: Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental design, the following diagrams have been generated.
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: In vivo efficacy study workflows.
Safety Operating Guide
Proper Disposal Procedures for A947
The proper disposal of chemical A947, a substance that is highly reactive with water and corrosive, requires stringent safety measures to protect personnel and the environment. Adherence to established protocols is critical to mitigate risks of fire, explosion, and chemical burns. This document provides essential safety and logistical information for the handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Safety and Hazard Information
This compound is classified as a hazardous substance with the following key characteristics based on its Safety Data Sheet (SDS):
| Property | Information |
| GHS Hazard Category | Chemicals which, in contact with water, emit flammable gases: Category 1 |
| Skin corrosion: Sub-category 1B | |
| Serious eye damage: Category 1 | |
| Hazard Statements | H260: In contact with water releases flammable gases which may ignite spontaneously. |
| H314: Causes severe skin burns and eye damage. | |
| Key Precautionary Statements | P223: Do not allow contact with water. |
| P231 + P232: Handle and store contents under inert gas. Protect from moisture. | |
| P280: Wear protective gloves, protective clothing, eye protection and face protection. | |
| Reactivity | Reacts violently with water. |
Experimental Protocols: Safe Disposal Workflow
Given the highly reactive nature of this compound with water, standard disposal methods such as drain disposal are strictly prohibited. The primary disposal procedure is to treat this compound as a hazardous waste and arrange for its collection by a certified environmental health and safety (EHS) provider. The following step-by-step workflow must be followed:
-
Preparation and Personal Protective Equipment (PPE):
-
Work in a designated area, preferably within a fume hood with the sash at the lowest practical height.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is available for handling.
-
Don appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Flame-resistant lab coat.
-
Chemical splash goggles and a face shield.
-
Closed-toe shoes.
-
-
-
Waste Containment:
-
Select a waste container that is compatible with this compound and is in good condition, with no leaks or cracks. The container must have a secure, tightly-fitting lid.
-
The container must be completely dry.
-
Under an inert atmosphere, carefully transfer the waste this compound into the designated waste container.
-
Do not mix this compound with any other waste, especially aqueous waste.
-
-
Labeling and Storage:
-
Securely close the waste container.
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials, particularly water.
-
The storage area should have secondary containment.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with the full details of the waste, including the information from the Safety Data Sheet.
-
Follow their specific instructions for collection and transportation.
-
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal procedures for this compound.
It is imperative to consult your institution's specific chemical hygiene plan and hazardous waste management procedures, as they may contain additional requirements. Never attempt to neutralize or dispose of this compound through conventional means.
Personal protective equipment for handling A947
Extensive searches for a chemical substance identified as "A947" have not yielded any relevant safety data, handling procedures, or disposal guidelines. The identifier "this compound" does not appear to correspond to a recognized chemical in publicly available databases. It is possible that this is an internal product code, a typographical error, or an abbreviated name.
To ensure the safety of all personnel, it is critical to use the correct chemical identifier when seeking safety and handling information. Without proper identification, it is impossible to provide accurate guidance on personal protective equipment (PPE), potential hazards, and emergency procedures.
We urge you to verify the exact name of the chemical, including any alternative names or CAS (Chemical Abstracts Service) numbers. Once the correct chemical identifier is provided, we can offer the comprehensive safety and logistical information you require, including:
-
Personal Protective Equipment (PPE): Detailed recommendations for eye, face, skin, and respiratory protection.
-
Handling and Storage: Procedures for safe handling, storage requirements, and incompatible materials.
-
First-Aid Measures: Immediate steps to take in case of exposure.
-
Disposal Considerations: Proper methods for waste disposal in accordance with regulations.
Please provide a verified chemical name or CAS number to proceed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
